5-Isopropyl-1H-indene
Description
Structure
3D Structure
Properties
CAS No. |
181954-91-6 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-propan-2-yl-1H-indene |
InChI |
InChI=1S/C12H14/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h3,5-9H,4H2,1-2H3 |
InChI Key |
KXQVSLNZJKDZGN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC=C2)C=C1 |
Canonical SMILES |
CC(C)C1=CC2=C(CC=C2)C=C1 |
Synonyms |
1H-Indene,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Isopropyl-1H-indene from Isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a multi-step synthesis pathway for the preparation of 5-isopropyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available bulk chemical, isopropylbenzene (cumene). The described synthetic route encompasses a four-step sequence: (1) Friedel-Crafts acylation of isopropylbenzene with propionyl chloride to yield 1-(4-isopropylphenyl)propan-1-one, (2) intramolecular cyclization of the resulting ketone using polyphosphoric acid to form 6-isopropyl-1-indanone, (3) reduction of the indanone to 6-isopropyl-1-indanol via sodium borohydride, and (4) acid-catalyzed dehydration of the indanol to afford the final product, this compound. This document furnishes detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate the replication and optimization of this synthetic sequence in a laboratory setting.
Introduction
Indene and its derivatives are of significant interest in the fields of organic synthesis, polymer chemistry, and drug development. The indene core is a key structural motif in various biologically active molecules and serves as a ligand in organometallic chemistry. Specifically, substituted indenes, such as this compound, are important precursors for the synthesis of more complex molecules, including pharmaceuticals and specialized polymers. The strategic placement of the isopropyl group on the indene ring can significantly influence the steric and electronic properties of the final products. This guide details a robust and scalable laboratory-scale synthesis of this compound from isopropylbenzene, a common industrial solvent and starting material.
Overall Synthetic Pathway
The synthesis of this compound from isopropylbenzene is accomplished through the following four-step reaction sequence:
Figure 1: Overall synthetic route from isopropylbenzene to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key reaction parameters.
Step 1: Friedel-Crafts Acylation of Isopropylbenzene
The initial step involves the electrophilic aromatic substitution of isopropylbenzene with propionyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to form 1-(4-isopropylphenyl)propan-1-one. The isopropyl group, being an ortho,para-director, sterically hinders the ortho positions, leading to the preferential formation of the para-substituted product.
Experimental Protocol:
To a round-bottom flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 525 ml of 1,2-dichloroethane and 209 g of aluminum chloride.[1] Cool the mixture to 0°C.[1] Slowly add 127 g of propionyl chloride dropwise over 45 minutes, maintaining the temperature between 0-5°C.[1] After the addition is complete, allow the temperature to rise to 18°C. Then, add 157 g of isopropylbenzene over 2 hours at a temperature of 30°C.[1] Let the reaction mixture stand for 12 hours.[1] Quench the reaction by pouring the mixture into a slurry of 800 g of ice, 130 ml of water, and 130 ml of concentrated hydrochloric acid.[1] Separate the aqueous phase and extract it twice with 250 ml portions of dichloroethane.[1] Combine the organic phases and wash them three times with 200 ml portions of 2% sodium hydroxide solution, followed by a wash with 250 ml of water.[1] Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(4-isopropylphenyl)propan-1-one.[1]
| Parameter | Value | Reference |
| Reactants | Isopropylbenzene, Propionyl chloride | [1] |
| Catalyst | Aluminum chloride | [1] |
| Solvent | 1,2-Dichloroethane | [1] |
| Temperature | 0-30°C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | 83.2% | [1] |
Table 1: Quantitative data for the Friedel-Crafts acylation of isopropylbenzene.
Figure 2: Experimental workflow for the Friedel-Crafts acylation.
Step 2: Intramolecular Cyclization to 6-Isopropyl-1-indanone
The second step is an intramolecular Friedel-Crafts acylation, where the 1-(4-isopropylphenyl)propan-1-one is cyclized in the presence of a strong acid, polyphosphoric acid (PPA), to form the five-membered ring of the indanone.
Experimental Protocol:
| Parameter | Value | Reference |
| Reactant | 1-(4-isopropylphenyl)propan-1-one | |
| Reagent | Polyphosphoric acid (PPA) | [2][3] |
| Temperature | Elevated (typically 80-100°C) | [4] |
| Reaction Time | Varies (monitor by TLC) | |
| Yield | Not specified for this substrate |
Table 2: General quantitative data for the intramolecular cyclization.
Figure 3: Experimental workflow for the intramolecular cyclization.
Step 3: Reduction of 6-Isopropyl-1-indanone to 6-Isopropyl-1-indanol
The carbonyl group of the indanone is reduced to a secondary alcohol using a mild reducing agent, sodium borohydride.
Experimental Protocol:
In a round-bottom flask, dissolve 6-isopropyl-1-indanone in methanol. Cool the solution in an ice bath to 0°C. Add sodium borohydride portion-wise to the cooled solution while stirring. After the addition is complete, continue to stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography until the starting material is consumed. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-isopropyl-1-indanol, which can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactant | 6-Isopropyl-1-indanone | |
| Reagent | Sodium borohydride | |
| Solvent | Methanol | |
| Temperature | 0°C to room temperature | |
| Reaction Time | Varies (monitor by TLC) | |
| Yield | Not specified for this substrate |
Table 3: General quantitative data for the reduction of the indanone.
Figure 4: Experimental workflow for the reduction of the indanone.
Step 4: Dehydration of 6-Isopropyl-1-indanol to this compound
The final step is the acid-catalyzed dehydration of the secondary alcohol to form the double bond of the indene ring.
Experimental Protocol:
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 6-isopropyl-1-indanol in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Continue the reaction until no more water is collected. Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The crude this compound can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Reactant | 6-Isopropyl-1-indanol | |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | |
| Solvent | Toluene | |
| Temperature | Reflux | |
| Reaction Time | Varies (until water formation ceases) | |
| Yield | Not specified for this substrate |
Table 4: General quantitative data for the dehydration of the indanol.
References
Spectroscopic Analysis of Indene Derivatives: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document aims to provide a comprehensive overview of the spectroscopic data for 5-Isopropyl-1H-indene. However, a thorough search of available scientific literature and databases has revealed a lack of specific, publicly accessible experimental NMR, IR, and MS data for this particular derivative.
Therefore, to fulfill the core requirements of this guide, we will present the spectroscopic data for the parent compound, 1H-Indene , as a representative example of the indene scaffold. This will include typical experimental protocols and data presentation that would be applicable to substituted indenes such as this compound.
Spectroscopic Data for 1H-Indene
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1H-Indene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables present the ¹H and ¹³C NMR data for 1H-Indene.
Table 1: ¹H NMR Data for 1H-Indene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.47 | d | 7.5 | Ar-H |
| 7.40 | d | 7.5 | Ar-H |
| 7.26 | t | 7.5 | Ar-H |
| 7.19 | t | 7.5 | Ar-H |
| 6.88 | dt | 5.5, 2.0 | =CH |
| 6.55 | dt | 5.5, 1.9 | =CH |
| 3.38 | t | 2.0 | -CH₂- |
Solvent: CDCl₃, Frequency: 400 MHz[1][2]
Table 2: ¹³C NMR Data for 1H-Indene
| Chemical Shift (δ) ppm | Assignment |
| 144.85 | Ar-C (quaternary) |
| 143.64 | Ar-C (quaternary) |
| 134.00 | =CH |
| 132.08 | =CH |
| 126.22 | Ar-CH |
| 124.55 | Ar-CH |
| 123.68 | Ar-CH |
| 120.95 | Ar-CH |
| 39.00 | -CH₂- |
Solvent: CDCl₃, Frequency: 25.16 MHz[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for 1H-Indene.
Table 3: IR Absorption Data for 1H-Indene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | Medium | =C-H stretch (aromatic and vinylic) |
| 2950-2850 | Medium | -C-H stretch (aliphatic) |
| 1640-1620 | Medium | C=C stretch (vinylic) |
| 1600-1450 | Strong | C=C stretch (aromatic) |
| 750-700 | Strong | C-H bend (aromatic, ortho-disubstituted) |
Sample Phase: Liquid film[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for 1H-Indene
| m/z | Relative Intensity | Assignment |
| 116 | 100% | [M]⁺ (Molecular Ion) |
| 115 | 85% | [M-H]⁺ |
| 89 | 20% | [M-C₂H₃]⁺ |
| 63 | 15% | [C₅H₃]⁺ |
Ionization Method: Electron Impact (EI)[4]
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols would be adapted for the specific analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5] The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and then shimmed to achieve a homogeneous magnetic field.[5]
-
Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected. Acquisition parameters such as the number of scans, spectral width, and relaxation delay are set before initiating the experiment.[5]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation (Liquid Film): For a liquid sample like 1H-indene, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin film.
-
Instrument Setup: The salt plates are mounted in a sample holder and placed in the IR spectrometer.
-
Data Acquisition: A background spectrum of the empty spectrometer is first recorded. The sample is then scanned to obtain the IR spectrum.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone or dichloromethane).[6]
-
Instrument Setup: The gas chromatograph (GC) is equipped with a suitable column. The oven temperature program, injector temperature, and carrier gas flow rate are set. The mass spectrometer is set to the desired ionization mode (e.g., Electron Impact) and mass range.
-
Data Acquisition: A small volume of the sample solution is injected into the GC. The components of the sample are separated on the column and then introduced into the mass spectrometer for ionization and analysis.[6]
-
Data Processing: The resulting data is processed to generate a mass spectrum for each component separated by the GC. The molecular ion and fragmentation pattern are then analyzed.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
An In-Depth Technical Guide to 5-Isopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Isopropyl-1H-indene, a substituted indene derivative of interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, this document outlines a plausible synthetic route, predicted physicochemical properties based on related structures, and potential biological applications, with a focus on its role as a potential modulator of cellular signaling pathways. Detailed experimental protocols, data tables, and pathway diagrams are provided to support further research and development efforts.
Introduction to Substituted Indenes
Indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, serves as a scaffold for a wide range of molecules with significant biological and material properties. Substituted indenes, in particular, have garnered attention in drug discovery for their diverse pharmacological activities. The introduction of alkyl groups, such as an isopropyl moiety, can significantly influence the lipophilicity, steric profile, and metabolic stability of the parent molecule, thereby modulating its biological activity. This guide focuses on the 5-isopropyl substituted variant of 1H-indene, providing a foundational resource for its synthesis, characterization, and potential applications.
Physicochemical and Spectral Data
| Property | 1H-Indene | 5-Methyl-1H-indene | 5-Ethyl-1H-indene | Predicted this compound |
| CAS Number | 95-13-6 | 7480-80-0[1] | 66256-31-3[2] | Not available |
| Molecular Formula | C₉H₈ | C₁₀H₁₀ | C₁₁H₁₂ | C₁₂H₁₄ |
| Molecular Weight ( g/mol ) | 116.16 | 130.19[1] | 144.21 | 158.24 |
| Boiling Point (°C) | 181-182 | Not available | Not available | ~200-220 |
| Melting Point (°C) | -5 to -3 | Not available | Not available | < 0 |
| Density (g/mL at 25°C) | 0.996 | Not available | Not available | ~0.98 |
| ¹H NMR (CDCl₃, δ ppm) | See below | See below | Not available | See predicted data below |
| ¹³C NMR (CDCl₃, δ ppm) | See below | Not available | Not available | See predicted data below |
Predicted NMR Data for this compound:
-
¹H NMR (300 MHz, CDCl₃): δ 7.30-7.10 (m, 3H, Ar-H), 6.85 (dt, J ≈ 5.5, 2.0 Hz, 1H, C2-H), 6.50 (dt, J ≈ 5.5, 2.0 Hz, 1H, C3-H), 3.35 (t, J ≈ 2.0 Hz, 2H, C1-H₂), 2.95 (sept, J ≈ 7.0 Hz, 1H, CH(CH₃)₂), 1.25 (d, J ≈ 7.0 Hz, 6H, CH(CH₃)₂) ppm.
-
¹³C NMR (75 MHz, CDCl₃): δ 145.5, 144.0, 142.0, 132.0, 126.5, 125.0, 123.0, 121.0, 39.0, 34.0, 24.0 ppm.
Note: Predicted values are based on the analysis of spectral data for 1H-indene and other alkyl-substituted indenes.
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is via a Friedel-Crafts acylation of cumene (isopropylbenzene) followed by reduction and cyclization. The following is a detailed, generalized experimental protocol that can be adapted for this synthesis.
Synthesis of 1-(4-isopropylphenyl)propan-1-one (Friedel-Crafts Acylation)
Workflow Diagram:
Caption: Workflow for the Friedel-Crafts acylation of cumene.
Methodology:
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 5 mL/mmol of cumene) under a nitrogen atmosphere at 0°C, add propionyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0°C.
-
Add cumene (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid (10:1 v/v).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, 1-(4-isopropylphenyl)propan-1-one, which can be purified by column chromatography on silica gel.
Synthesis of this compound (Reduction and Cyclization)
Workflow Diagram:
Caption: Workflow for the reduction and cyclization to form this compound.
Methodology:
-
Dissolve 1-(4-isopropylphenyl)propan-1-one (1.0 eq) in ethanol (10 mL/mmol) at room temperature.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully add water to quench the excess sodium borohydride, followed by 1M HCl to neutralize the solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Add the crude alcohol to polyphosphoric acid (10 eq by weight) and heat the mixture to 80-100°C for 1-2 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Extract the product with diethyl ether or hexane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Biological Activity and Signaling Pathway
Several substituted indene derivatives have been investigated as potent anticancer agents, with a notable mechanism of action being the inhibition of tubulin polymerization. These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action for indene derivatives as tubulin polymerization inhibitors.
The isopropyl group on the indene scaffold can potentially enhance binding to the hydrophobic colchicine pocket, making this compound and its derivatives interesting candidates for further investigation as antimitotic agents.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers in drug development and related fields. While this specific molecule is not extensively documented, by leveraging data from analogous compounds, a clear path for its synthesis, characterization, and potential biological evaluation has been outlined. The provided experimental protocols and pathway diagrams serve as a starting point for further exploration of this and other substituted indenes as potentially valuable therapeutic agents.
Disclaimer
The information provided in this document, particularly regarding the synthesis and properties of this compound, is based on established chemical principles and data from related compounds. The experimental protocols are intended as a guide and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. All chemical syntheses should be performed with appropriate safety precautions.
References
Physical properties of 5-Isopropyl-1H-indene (boiling point, melting point)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical properties of 5-Isopropyl-1H-indene, a substituted indene derivative of interest in organic synthesis and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents data from closely related analogs and outlines a detailed experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of substituted indenes.
Introduction
Indene and its derivatives are important bicyclic aromatic hydrocarbons that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. The introduction of alkyl substituents, such as an isopropyl group, onto the indene scaffold can significantly influence its physical and chemical properties, including its boiling point, melting point, and reactivity. Understanding these properties is crucial for the design of synthetic routes, purification processes, and the development of new materials. This guide focuses on the physical characteristics of this compound.
Physical Properties
Estimated Physical Properties
The following table summarizes the known physical properties of 5-methyl-2,3-dihydro-1H-indene, which can be used as a proxy for estimating the properties of this compound.
| Property | Value for 5-methyl-2,3-dihydro-1H-indene | Reference |
| Molecular Formula | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| Boiling Point | 201.1 °C at 740.5 mmHg | [1] |
| Normal Boiling Point (Calculated) | 476.25 K (203.1 °C) | [2] |
| Normal Melting Point (Calculated) | 276.10 K (2.95 °C) | [2] |
Note: The properties of this compound are expected to be slightly higher than these values due to the larger alkyl substituent.
Experimental Protocols: Synthesis of Alkyl-Substituted Indenes
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available precursor which is first converted to the corresponding indanone, followed by reduction to the indene. A general and robust method for the final reduction step is the Wolff-Kishner reduction.
General Synthesis of an Alkyl-Substituted Indene
A plausible synthetic route to an alkyl-substituted 1H-indene involves the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid to form the corresponding indanone, which is then reduced.
Workflow for the Synthesis of an Alkyl-1H-Indene
Caption: General synthetic pathway for an alkyl-1H-indene.
Detailed Protocol for Wolff-Kishner Reduction of an Alkyl-Indanone
This protocol is a generalized procedure based on the Huang-Minlon modification of the Wolff-Kishner reduction, which is known for its improved yields and shorter reaction times.[3][4][5]
Objective: To reduce an alkyl-substituted indanone to the corresponding alkyl-substituted 1H-indene.
Materials:
-
Alkyl-substituted indanone (1.0 equivalent)
-
Hydrazine hydrate (85% in water, 5.0 equivalents)
-
Potassium hydroxide (KOH, 10.0 equivalents)
-
Diethylene glycol (or another high-boiling solvent)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine the alkyl-substituted indanone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
-
Initial Reflux: Heat the reaction mixture to reflux (approximately 130-140 °C) with stirring for 1 hour. During this time, the indanone will react with hydrazine to form the hydrazone intermediate.
-
Distillation: After the initial reflux, replace the reflux condenser with a distillation head and gradually increase the temperature of the heating mantle. Distill off water and any excess hydrazine. The temperature of the reaction mixture should rise to approximately 190-200 °C.
-
Final Reflux: Once the distillation is complete, re-equip the flask with the reflux condenser and continue to heat the reaction mixture at reflux (around 190-200 °C) for an additional 4-5 hours to ensure the complete decomposition of the hydrazone and formation of the indene.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice and slowly acidify with 1 M hydrochloric acid until the solution is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkyl-substituted 1H-indene.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure alkyl-substituted 1H-indene.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Hydrazine hydrate is toxic and corrosive; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction is conducted at high temperatures; care should be taken to avoid burns.
-
Potassium hydroxide is a strong base and is corrosive.
Conclusion
While direct experimental data for the physical properties of this compound remain elusive, this technical guide provides valuable estimated values based on a closely related analog. Furthermore, a detailed and adaptable experimental protocol for the synthesis of alkyl-substituted indenes via the Wolff-Kishner reduction is presented. This information is intended to support further research and development involving this class of compounds. Future experimental determination of the precise boiling and melting points of this compound is encouraged to supplement the data provided herein.
References
An In-depth Technical Guide on the Solubility of 5-Isopropyl-1H-indene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Isopropyl-1H-indene, a substituted indene derivative. Due to a lack of specific publicly available quantitative solubility data for this compound, this document outlines the expected solubility profile based on the known properties of the parent compound, indene, and general principles of organic chemistry. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers with the necessary methodologies to generate precise data.
Predicted Solubility Profile of this compound
This compound is a non-polar, aromatic hydrocarbon. Its structure, consisting of a fused benzene and cyclopentene ring system with an appended isopropyl group, dictates its solubility behavior. The fundamental principle governing solubility is "like dissolves like," which means non-polar compounds tend to dissolve in non-polar solvents, while polar compounds dissolve in polar solvents.
The parent compound, indene (C9H8), is known to be insoluble in water but miscible with most organic solvents.[1][2][3][4] The addition of a non-polar isopropyl group to the indene structure is expected to further increase its lipophilicity and enhance its solubility in non-polar organic solvents. Conversely, its insolubility in polar solvents like water is predicted to be even more pronounced.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | "Like dissolves like"; both are non-polar hydrocarbons. |
| Toluene | Non-polar (Aromatic) | High | Both solute and solvent are aromatic, facilitating favorable π-π stacking interactions. |
| Diethyl Ether | Slightly Polar | High | A versatile solvent capable of dissolving many non-polar to moderately polar compounds. |
| Chloroform | Slightly Polar | High | Effective at dissolving a wide range of organic compounds. |
| Acetone | Polar Aprotic | Moderate to High | While polar, acetone is a good solvent for many organic compounds.[5] |
| Ethanol | Polar Protic | Low to Moderate | The polarity of the hydroxyl group in ethanol reduces its ability to dissolve non-polar compounds. |
| Methanol | Polar Protic | Low | The increased polarity compared to ethanol further limits its solvating power for non-polar solutes. |
| Water | Polar Protic | Insoluble | The highly polar nature of water and its strong hydrogen bonding network preclude the dissolution of the non-polar this compound.[1][5] |
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an organic compound such as this compound. This method is based on standard laboratory procedures for solubility testing.[6][7][8]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, acetone, ethanol, methanol)
-
Small test tubes or vials
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Label a series of test tubes, one for each solvent to be tested.
-
-
Solute Addition:
-
Accurately weigh a specific amount of this compound (e.g., 25 mg) and add it to each labeled test tube.[6]
-
-
Solvent Addition and Mixing:
-
Observation and Classification:
-
Visually inspect the mixture to determine if the solute has completely dissolved.
-
If the compound dissolves completely, it is classified as "soluble."
-
If some of the compound remains undissolved, it is classified as "partially soluble" or "insoluble."
-
For a more quantitative measure, continue adding known volumes of the solvent until the solute fully dissolves, allowing for the calculation of an approximate solubility in terms of mg/mL.
-
-
Temperature Effects:
-
For compounds that are sparingly soluble at room temperature, the test tube can be gently warmed in a water bath to observe the effect of temperature on solubility, as solubility generally increases with temperature for most organic compounds.[5]
-
-
Data Recording:
-
Record all observations in a laboratory notebook, noting the solvent, the amount of solute and solvent used, the temperature, and the observed solubility.
-
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of an organic compound.
Diagram 2: Factors Influencing Solubility
Caption: Key factors affecting the solubility of this compound.
References
- 1. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbull.com [chemicalbull.com]
- 3. chembk.com [chembk.com]
- 4. Indene - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. scribd.com [scribd.com]
Quantum Chemical Blueprint for 5-Isopropyl-1H-indene: A Technical Guide for Researchers
For Immediate Release
Introduction
Indene and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of an isopropyl group at the 5-position of the 1H-indene core can influence its electronic properties, reactivity, and biological activity. Understanding these properties at a molecular level is crucial for the rational design of novel therapeutics and functional materials. This guide details the application of quantum chemical calculations to predict the molecular properties of 5-Isopropyl-1H-indene and outlines a general experimental protocol for its synthesis and characterization.
Computational Methodology: A Roadmap for In Silico Analysis
Quantum chemical calculations offer a powerful tool to investigate the geometry, electronic structure, and spectroscopic properties of molecules. For this compound, Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost.
A typical computational workflow for analyzing this compound is depicted below. This workflow outlines the key steps from initial structure generation to the calculation of various molecular properties.
Recommended Computational Protocol
A robust computational study of this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule should be optimized to find its most stable conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.
-
Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated. These include:
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity. The electrostatic potential (ESP) map reveals regions of positive and negative charge.
-
Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be simulated to aid in the interpretation of experimental spectra.
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated to understand the molecule's stability and reaction thermodynamics.
-
Predicted Data Presentation
The following tables present a hypothetical summary of the types of quantitative data that would be generated from the proposed quantum chemical calculations.
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |
| HOMO Energy | (Value) | (Value) |
| LUMO Energy | (Value) | (Value) |
| HOMO-LUMO Gap | (Value) | (Value) |
| Dipole Moment | (Value Debye) | |
| Total Energy | (Value) |
Table 1: Hypothetical Electronic Properties of this compound.
| Property | Calculated Value |
| Enthalpy (H) | (Value kcal/mol) |
| Gibbs Free Energy (G) | (Value kcal/mol) |
| Entropy (S) | (Value cal/mol·K) |
Table 2: Hypothetical Thermodynamic Properties of this compound.
| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| (Atom 1: Value) | (Atom 1: Value) |
| (Atom 2: Value) | (Atom 2: Value) |
| (...) | (...) |
Table 3: Hypothetical Calculated NMR Chemical Shifts for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | (Value) | (High/Medium/Low) |
| C-H stretch (aliphatic) | (Value) | (High/Medium/Low) |
| C=C stretch (aromatic) | (Value) | (High/Medium/Low) |
| (...) | (...) | (...) |
Table 4: Hypothetical Calculated IR Vibrational Frequencies for this compound.
Experimental Framework: Synthesis and Characterization
A plausible synthetic route to this compound is through a Friedel-Crafts alkylation of indene. The general workflow for such a synthesis and subsequent characterization is presented below.
Experimental Protocol: Friedel-Crafts Alkylation
Objective: To synthesize this compound via Friedel-Crafts alkylation of 1H-indene.
Materials:
-
1H-Indene
-
2-Chloropropane (or other suitable isopropyl halide)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 1H-indene in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add 2-chloropropane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over ice-cold dilute HCl.
-
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.
Characterization Data
The synthesized this compound should be characterized by standard spectroscopic methods. The expected data should be compared with the computationally predicted values.
-
¹H NMR: Expected signals would include aromatic protons, vinyl protons of the five-membered ring, and the characteristic signals for the isopropyl group (a doublet and a septet).
-
¹³C NMR: The spectrum should show the corresponding signals for the aromatic, vinylic, and aliphatic carbons.
-
IR Spectroscopy: Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching are expected.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would provide information about the conjugated system.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound.
Conclusion
This technical guide provides a comprehensive theoretical and experimental blueprint for the investigation of this compound. The proposed quantum chemical calculations will offer valuable insights into its molecular properties, which can be corroborated by the outlined synthetic and characterization procedures. This combined computational and experimental approach will enable a thorough understanding of this molecule, facilitating its potential application in drug discovery and materials science.
The Indene Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics and Materials
An In-depth Technical Guide on the Discovery and History of Substituted Indenes for Researchers, Scientists, and Drug Development Professionals.
Introduction
The indene framework, a unique bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, has carved a significant niche in the landscape of organic chemistry and materials science. Initially discovered as a humble component of coal tar, its substituted derivatives have emerged as privileged scaffolds in medicinal chemistry and as key components in advanced electronic materials. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted indenes, with a focus on their applications in drug development and materials science. We present key quantitative data, detailed experimental protocols for seminal syntheses, and visualizations of relevant biological pathways and experimental workflows to provide a thorough resource for researchers in the field.
A Historical Timeline of Indene Chemistry
The journey of indene from an industrial byproduct to a high-value chemical scaffold has been marked by key discoveries over the past century and a half.
-
1860s: Indene is first identified as a component of coal tar, a complex mixture of hydrocarbons produced during the coking of coal.[1]
-
Late 19th Century: Early methods for the isolation of indene from coal tar fractions are developed. One notable method involved treating the indene-containing fraction with sodium to form the "sodio-indene," which could then be separated and converted back to indene.[1]
-
1894: W. H. Perkin Jr. and G. Révay publish a seminal paper on the synthesis of indene and its derivatives, laying the groundwork for synthetic access to this class of compounds.[2]
-
Mid-20th Century: The development of new synthetic methodologies allows for more controlled and efficient preparation of a wider range of substituted indenes. This period saw the exploration of indene derivatives for various applications, including the production of indene/coumarone thermoplastic resins.[1]
-
1946: Milton Silverman and Marston Taylor Bogert publish their work on the synthesis of indene derivatives related to stilbestrol, highlighting the growing interest in the biological activities of these compounds.[3]
-
Late 20th Century: The discovery of the potent anti-inflammatory drug Sulindac, which features a substituted indene core, marks a pivotal moment, solidifying the importance of this scaffold in medicinal chemistry.
-
1990s: The development of the HIV protease inhibitor Indinavir, which incorporates a substituted indane (a reduced form of indene) intermediate in its synthesis, further underscores the therapeutic relevance of this structural motif.[4]
-
21st Century: Substituted indenes and their derivatives continue to be explored for a wide range of applications, including as anticancer agents that modulate key signaling pathways and as advanced electron-transporting materials in organic solar cells.[5][6]
Synthetic Methodologies: From Classical to Contemporary
The synthesis of substituted indenes has evolved significantly from early isolation and classical cyclization reactions to modern transition-metal-catalyzed methods that offer high efficiency and selectivity.
Key Synthetic Approaches:
A variety of synthetic strategies have been developed to construct the indene ring system. Many modern approaches rely on transition metal catalysis to achieve high yields and control over substitution patterns.[7]
-
Palladium- and Ruthenium-Catalyzed Sequential Reactions: A powerful strategy involves a Pd-catalyzed Suzuki coupling followed by a Ru-catalyzed ring-closing metathesis, starting from readily available phenols.[7]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts can be used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives.[7]
-
Iron-Catalyzed Cyclizations: Ferric chloride (FeCl3) can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce highly functionalized indenes.[7]
-
Gold-Catalyzed Intramolecular Hydroalkylation: Gold catalysts can facilitate the intramolecular hydroalkylation of ynamides to provide polysubstituted indenes under mild conditions.
-
Nickel-Catalyzed Carboannulation: The treatment of o-bromobenzyl zinc bromide with alkynes in the presence of a nickel catalyst provides a route to various indenes.[7]
-
Brønsted Acid-Catalyzed Cyclizations: A metal-free approach involves the Brønsted acid-promoted reaction of cinnamaldehydes with sulfonamides.[7]
Below is a generalized workflow for the synthesis of substituted indenes, illustrating a common sequence of reactions.
Experimental Protocols for Key Substituted Indenes
Synthesis of Sulindac
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has been a cornerstone in demonstrating the therapeutic potential of the indene scaffold. Its synthesis involves a multi-step process.[8][9]
Protocol:
-
Condensation: p-Fluorobenzyl chloride is condensed with diethyl methylmalonate in the presence of an organic base to yield 2-(4-fluorobenzyl)-2-methyl diethyl malonate.[9]
-
Hydrolysis: The resulting diester is hydrolyzed in an alkaline aqueous solution to give 2-(4-fluorobenzyl)-2-methylmalonic acid.[9]
-
Decarboxylation: The malonic acid is decarboxylated at high temperature to afford 3-(4-fluorophenyl)-2-methyl propionic acid.[9]
-
Acid Chlorination and Friedel-Crafts Acylation: The propionic acid is converted to its acid chloride with thionyl chloride, followed by an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to form 6-fluoro-2-methylindanone.[9]
-
Condensation and Hydrolysis: The indanone is condensed with cyanoacetic acid, followed by hydrolysis to yield 5-fluoro-2-methyl-3-indene acetic acid.[9]
-
Condensation with p-Methylthiobenzaldehyde: The indene acetic acid is then condensed with p-methylthiobenzaldehyde to give 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid.[9]
-
Oxidation: Finally, the sulfide is oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide in an organic acid solvent to yield Sulindac.[9]
Synthesis of an Intermediate for Indinavir
Indinavir is an HIV protease inhibitor, and its synthesis relies on a key chiral aminoindanol intermediate. The synthesis of this intermediate often starts from indene.
Protocol for cis-(1S, 2R)-Indandiol from Indene (Biocatalytic Approach):
A key chiral intermediate for Indinavir, cis-(1S, 2R)-indandiol, can be synthesized from indene using a biocatalytic approach.[10]
-
Microbial Oxidation: Indene is oxidized by isolates of Pseudomonas putida or Rhodococcus sp.[10] These microorganisms possess dioxygenase or monooxygenase enzymes that catalyze the dihydroxylation of the indene double bond.[10]
-
Enantiomeric Resolution: P. putida can resolve the racemic mixture of cis-1,2-indandiol by selectively oxidizing the (1R, 2S)-enantiomer, leading to the accumulation of the desired cis-(1S, 2R)-indandiol in high enantiomeric purity.[10]
-
Scale-up and Optimization: The bioconversion process can be scaled up and optimized for the commercial production of this key chiral intermediate for Indinavir synthesis.[10]
Substituted Indenes in Medicinal Chemistry: Anticancer Applications
A significant area of research for substituted indenes is in oncology. Various derivatives have demonstrated potent anticancer activity through different mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Quantitative Data: Cytotoxicity of Substituted Indene Derivatives
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected substituted indene derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydro-1H-indene | 12d | K562 (Leukemia) | 0.028 | [6] |
| H22 (Hepatoma) | 0.068 | [6] | ||
| Hela (Cervical Cancer) | 0.078 | [6] | ||
| A549 (Lung Cancer) | 0.087 | [6] | ||
| Indeno[1,2-b]quinoline-6-carboxamide | Methyl-substituted derivative | Colon 38 (in vivo) | Effective | [11] |
| Indole-benzothiazole | 90 | MDA-MB-231 (Breast Cancer) | 0.024 | [12] |
Signaling Pathways in Cancer Targeted by Indene Derivatives
Substituted indene derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways, such as the p53 tumor suppressor pathway and the cell cycle machinery.
p53 Pathway Activation:
The p53 protein, often called the "guardian of the genome," plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[13] Some anticancer agents can activate the p53 pathway in tumor cells.[14]
Cell Cycle Arrest:
Many chemotherapeutic agents, including some substituted indene derivatives, can induce cell cycle arrest, preventing cancer cells from proliferating.[6] This is often achieved by interfering with the function of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[15]
Substituted Indenes in Materials Science: Solar Cell Applications
In recent years, substituted indenes have gained prominence in the field of materials science, particularly as electron-transporting materials (ETMs) in organic and perovskite solar cells. Indene-fullerene adducts, such as indene-C₆₀ bis-adduct (ICBA), have shown great promise in enhancing the efficiency and stability of these devices.[5][16]
Quantitative Data: Performance of Indene Derivatives in Solar Cells
The following table summarizes key performance metrics for solar cells incorporating substituted indene derivatives.
| Indene Derivative | Device Architecture | Power Conversion Efficiency (PCE) | Electron Mobility (cm²/Vs) | Reference |
| Indene-C₆₀ bis-adduct (ICBA) | Inverted Polymer Solar Cell (P3HT:ICBA) | 6.2% | ~0.1 | [16][17] |
| NHAc-ICMA | Inverted Perovskite Solar Cell | 13.61% | 1.50 x 10⁻³ | [5] |
| NH₂-ICMA | Inverted Perovskite Solar Cell | - | 1.21 x 10⁻³ | [5] |
| NHAc-Me-ICMA | Inverted Perovskite Solar Cell | - | 2.24 x 10⁻³ | [5] |
| Indene-C₇₀ bisadduct (IC₇₀BA) | Polymer Solar Cell (P3HT:IC₇₀BA) | 7.40% | - | [18] |
| Diethynyl-indenofluorene-dione (SiPr₃ substituted) | n-type organic semiconductor (predicted) | - | 0.485 | [19] |
Conclusion
The story of substituted indenes is a testament to the power of chemical synthesis to unlock the potential of a simple molecular scaffold. From its origins in coal tar, the indene core has been elaborated into a diverse array of molecules with profound impacts on human health and technology. The continued development of novel synthetic methods will undoubtedly lead to the discovery of new substituted indenes with enhanced biological activities and material properties, further solidifying the importance of this versatile chemical entity in science and industry. The data and protocols presented in this guide offer a valuable resource for researchers seeking to build upon this rich history and contribute to the future of indene chemistry.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indene synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The dramatic effect of the annealing temperature and dielectric functionalization on the electron mobility of indene-C 60 bis-adduct thin films - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00151J [pubs.rsc.org]
- 18. High efficiency polymer solar cells based on poly(3-hexylthiophene)/indene-C70 bisadduct with solvent additive - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 19. Anisotropic electron-transfer mobilities in diethynyl-indenofluorene-dione crystals as high-performance n-type organic semiconductor materials: remarkable enhancement by varying substituents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Reactivity of the Double Bond in 5-Isopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the double bond in 5-Isopropyl-1H-indene, a substituted indene with potential applications in organic synthesis and medicinal chemistry. The indene scaffold is a crucial component in various biologically active molecules and functional materials. The presence of the isopropyl group at the 5-position of the indene ring introduces specific electronic and steric effects that modulate the reactivity of the endocyclic double bond. This document explores key reactions such as electrophilic additions, cycloadditions, oxidation, reduction, and polymerization. Detailed experimental protocols for representative reactions are provided, along with a discussion of the underlying reaction mechanisms. Quantitative data, where available for analogous systems, is summarized to facilitate comparison.
Introduction
Indene and its derivatives are valuable building blocks in organic chemistry, serving as precursors to a wide range of complex molecules, including pharmaceuticals and materials for photovoltaic applications. The reactivity of the indene core is largely dictated by the interplay between its aromatic benzene ring and the cyclopentadiene moiety, which contains a reactive double bond. The introduction of substituents onto the indene framework can significantly alter its chemical properties.
This guide focuses specifically on this compound. The isopropyl group, an alkyl substituent, influences the reactivity of the double bond through a combination of electronic and steric effects. Electronically, as an electron-donating group, it can influence the regioselectivity of certain reactions. Sterically, its bulk can hinder the approach of reagents to one face of the molecule. Understanding these effects is crucial for predicting and controlling the outcomes of chemical transformations involving this molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for preparing substituted indenes. A common approach involves the cyclization of appropriate precursors. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a general and adaptable synthetic route can be derived from methods used for other alkyl-substituted indenes. One such method involves the dehydration of the corresponding indanol.
Experimental Protocol: Synthesis of this compound via Dehydration of 5-Isopropyl-1-indanol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-Isopropyl-1-indanol (1 equivalent) and toluene (as a solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Reaction Conditions: Heat the mixture to reflux. The water generated during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Reactivity of the Double Bond
The double bond in this compound is susceptible to a variety of chemical transformations typical for alkenes, but its reactivity is modulated by the fused benzene ring and the 5-isopropyl substituent.
Electrophilic Addition
Electrophilic addition is a fundamental reaction of alkenes. In the case of indenes, the initial attack of an electrophile can lead to a carbocation intermediate that is stabilized by the adjacent aromatic ring. The regioselectivity of the addition is influenced by the stability of the resulting carbocation. The isopropyl group, being electron-donating, can further influence the electron density of the aromatic ring, but its effect on the double bond is primarily transmitted through the ring system.
A general mechanism for the electrophilic addition of a generic electrophile (E+) to the indene double bond is depicted below.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Isopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 5-Isopropyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science. The described synthetic route begins with the readily available starting material, cumene, and proceeds through a four-step sequence involving Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and a final reduction/dehydration cascade. This protocol offers a practical and accessible method for the preparation of this important indene derivative.
Introduction
Indene and its derivatives are significant structural motifs in a variety of biologically active molecules and functional materials. The isopropyl substituent at the 5-position of the indene ring can impart unique electronic and steric properties, making this compound a target of interest for the development of novel pharmaceuticals and advanced materials. This protocol outlines a reliable synthetic pathway to access this compound, starting from common laboratory reagents.
Overall Reaction Scheme
Data Presentation
Table 1: Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Cumene | C₉H₁₂ | 120.19 | Starting Material |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Acylating Agent |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | Solvent |
| Zinc Amalgam | Zn(Hg) | - | Reducing Agent |
| Concentrated Hydrochloric Acid | HCl | 36.46 | Acid/Solvent |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Thionyl Chloride | SOCl₂ | 118.97 | Activating Agent |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent |
| Methanol | CH₃OH | 32.04 | Solvent |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S | 172.20 | Dehydration Catalyst |
Table 2: Summary of Reaction Steps and Expected Outcomes
| Step | Reaction Type | Key Reagents | Expected Product | Expected Yield (%) |
| 1 | Friedel-Crafts Acylation | Cumene, Succinic Anhydride, AlCl₃ | 3-(4-isopropylbenzoyl)propanoic acid | 70-80 |
| 2 | Clemmensen Reduction | 3-(4-isopropylbenzoyl)propanoic acid, Zn(Hg), HCl | 4-(4-isopropylphenyl)butanoic acid | 60-70 |
| 3 | Intramolecular Acylation | 4-(4-isopropylphenyl)butanoic acid, SOCl₂, AlCl₃ | 5-Isopropyl-1-indanone | 75-85 |
| 4 | Reduction & Dehydration | 5-Isopropyl-1-indanone, NaBH₄, PTSA | This compound | 80-90 |
Experimental Protocols
Step 1: Synthesis of 3-(4-isopropylbenzoyl)propanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (0.30 mol) in anhydrous dichloromethane (150 mL) at 0 °C under a nitrogen atmosphere, add succinic anhydride (0.12 mol) portion-wise.
-
After the addition is complete, add cumene (0.10 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring.
-
Add concentrated hydrochloric acid (50 mL) to dissolve the aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure 3-(4-isopropylbenzoyl)propanoic acid.
Step 2: Synthesis of 4-(4-isopropylphenyl)butanoic acid (Clemmensen Reduction)
-
Prepare amalgamated zinc by stirring zinc dust (0.5 mol) with a 5% aqueous solution of mercuric chloride (50 mL) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water (3 x 50 mL).
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid (100 mL), toluene (50 mL), and 3-(4-isopropylbenzoyl)propanoic acid (0.05 mol).
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Add a portion of concentrated hydrochloric acid (25 mL) every 2 hours.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to give 4-(4-isopropylphenyl)butanoic acid as a solid.
Step 3: Synthesis of 5-Isopropyl-1-indanone (Intramolecular Acylation)
-
To a solution of 4-(4-isopropylphenyl)butanoic acid (0.04 mol) in anhydrous dichloromethane (80 mL), add thionyl chloride (0.08 mol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane (80 mL) and cool to 0 °C.
-
Add anhydrous aluminum chloride (0.044 mol) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction by carefully pouring the mixture onto crushed ice (200 g).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine the organic layers, wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to obtain 5-Isopropyl-1-indanone.
Step 4: Synthesis of this compound (Reduction and Dehydration)
-
To a solution of 5-Isopropyl-1-indanone (0.03 mol) in methanol (100 mL) at 0 °C, add sodium borohydride (0.036 mol) in small portions.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to give the crude 5-isopropyl-1-indanol.
-
Dissolve the crude alcohol in toluene (100 mL) and add a catalytic amount of p-toluenesulfonic acid (0.0015 mol).
-
Reflux the mixture for 4 hours using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to afford this compound.
Mandatory Visualization
Application Notes and Protocols for 5-Isopropyl-1H-indene in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-isopropyl-1H-indene as a ligand in organometallic chemistry. The focus is on its application in the synthesis of metallocene catalysts, particularly for olefin polymerization. While direct literature on this compound is limited, the protocols and expected outcomes are based on established methodologies for structurally similar substituted indenyl ligands.
Introduction
Indenyl and its substituted derivatives are powerful ligands in organometallic chemistry, most notably in the field of metallocene-catalyzed olefin polymerization. The "indenyl effect" describes the enhanced reactivity of indenyl metal complexes compared to their cyclopentadienyl counterparts, which is attributed to the ability of the indenyl ligand to undergo haptotropic rearrangement (η⁵ to η³ slip). This facilitates substrate coordination and insertion, leading to higher catalytic activities.
The introduction of substituents onto the indenyl framework allows for the fine-tuning of the electronic and steric properties of the resulting metallocene catalysts. A 5-isopropyl substituent on the six-membered ring of the indene is expected to primarily exert an electronic effect, being a weakly electron-donating group. This can influence the electron density at the metal center, thereby affecting the catalyst's activity, stability, and the properties of the resulting polymer.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence starting from readily available materials. A plausible route involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction and cyclization to form the indanone intermediate, which is then converted to the desired indene.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cumene (isopropylbenzene)
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Toluene
-
p-Toluenesulfonic acid (PTSA)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, distillation setup)
Procedure:
Step 1: Friedel-Crafts Acylation to form 3-(4-isopropylphenyl)propanoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cumene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Add 3-chloropropionyl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3-(4-isopropylphenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization to form 5-Isopropyl-1-indanone
-
The crude 3-(4-isopropylphenyl)propanoic acid can be cyclized using a strong acid catalyst. A common method is to heat the acid in polyphosphoric acid (PPA) at 80-100 °C until the reaction is complete (monitored by TLC).
-
Alternatively, the acid can be converted to its acid chloride using thionyl chloride (SOCl₂) and then cyclized with AlCl₃ in DCM.
-
After completion, the reaction is quenched with ice water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude 5-isopropyl-1-indanone, which can be purified by column chromatography or distillation.
Step 3: Reduction to 5-Isopropyl-1-indanol
-
Dissolve the 5-isopropyl-1-indanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude 5-isopropyl-1-indanol.
Step 4: Dehydration to this compound
-
Dissolve the crude 5-isopropyl-1-indanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and remove the toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Synthesis of bis(5-isopropyl-1H-indenyl)zirconium Dichloride
The synthesized this compound can be used to prepare the corresponding metallocene complex, for example, by reaction with a zirconium precursor.
Experimental Protocol: Synthesis of bis(5-isopropyl-1H-indenyl)zirconium Dichloride
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous pentane or hexane
-
Schlenk line and glassware
-
Glovebox (optional, but recommended)
Procedure:
-
Under an inert atmosphere, dissolve this compound (2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (2.0 eq) and allow the mixture to warm to room temperature and stir for 4-6 hours. This forms the lithium salt of the indenyl ligand.
-
In a separate Schlenk flask, create a slurry of ZrCl₄ (1.0 eq) in anhydrous diethyl ether or THF at -78 °C.
-
Slowly add the solution of the lithium indenide to the ZrCl₄ slurry via cannula transfer.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under vacuum.
-
Extract the product with a minimal amount of toluene or dichloromethane and filter to remove lithium chloride.
-
Crystallize the product from a mixture of toluene and pentane or by slow evaporation to obtain bis(5-isopropyl-1H-indenyl)zirconium dichloride as a solid. The product will be a mixture of rac and meso isomers, which may be separable by fractional crystallization.
Application in Olefin Polymerization
Metallocene dichlorides are typically activated with a cocatalyst, most commonly methylaluminoxane (MAO), to form the catalytically active cationic species for olefin polymerization.
Experimental Protocol: Ethylene Polymerization
Materials:
-
bis(5-isopropyl-1H-indenyl)zirconium dichloride
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity ethylene gas
-
Anhydrous toluene
-
Polymerization reactor (e.g., a stirred glass autoclave)
-
Methanol with 10% HCl
Procedure:
-
Thoroughly dry and purge the polymerization reactor with nitrogen.
-
Introduce a specific volume of anhydrous toluene into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.
-
In a glovebox, prepare a solution of the zirconocene complex in toluene.
-
Inject the desired amount of MAO solution into the reactor, followed by the zirconocene solution to initiate polymerization.
-
Allow the polymerization to proceed for a set time, monitoring ethylene uptake.
-
Terminate the polymerization by venting the ethylene and injecting acidic methanol.
-
Collect the precipitated polyethylene by filtration, wash with methanol, and dry under vacuum.
Data Presentation
The following tables summarize expected data based on analogous substituted indenyl systems. Actual experimental values will need to be determined.
Table 1: Expected Characterization Data for this compound and its Zirconocene Complex
| Compound | Formula | Mol. Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) in CDCl₃ |
| This compound | C₁₂H₁₄ | 158.24 | ~7.2-7.0 (m, aromatic H), ~6.5 (t, vinylic H), ~3.3 (s, CH₂), ~2.9 (septet, CH(CH₃)₂), ~1.2 (d, CH(CH₃)₂) |
| rac-bis(5-isopropyl-1H-indenyl)zirconium dichloride | C₂₄H₂₆Cl₂Zr | 476.59 | Distinct sets of signals for the indenyl protons, indicating C₂ symmetry. |
| meso-bis(5-isopropyl-1H-indenyl)zirconium dichloride | C₂₄H₂₆Cl₂Zr | 476.59 | A different set of signals compared to the rac isomer, reflecting the meso symmetry. |
Table 2: Expected Ethylene Polymerization Performance
| Catalyst | Al/Zr ratio | Temp. (°C) | Activity (kg PE / (mol Zr·h·bar)) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| rac-bis(5-isopropyl-1H-indenyl)zirconium dichloride/MAO | 1500 | 50 | (Estimate) 10,000 - 30,000 | High | ~2.0-2.5 |
| meso-bis(5-isopropyl-1H-indenyl)zirconium dichloride/MAO | 1500 | 50 | (Estimate) Lower than rac | Lower | Broader |
Note: The catalytic activity and polymer properties are highly dependent on the specific reaction conditions.
Signaling Pathways and Logical Relationships
The activation of the metallocene precatalyst by MAO and the subsequent catalytic cycle for olefin polymerization can be represented as a logical workflow.
Conclusion
This compound represents a valuable, yet underexplored, ligand for the synthesis of metallocene catalysts. The protocols provided herein offer a robust starting point for its synthesis and application in organometallic chemistry and catalysis. The electronic properties imparted by the isopropyl group are anticipated to influence catalytic behavior, making this ligand an interesting candidate for the development of new polyolefin materials. Further research is warranted to fully elucidate the catalytic potential of its metal complexes.
Application Notes and Protocols: The Indene Scaffold in the Synthesis of Pharmaceutical Intermediates
A specific investigation into the use of 5-Isopropyl-1H-indene as a starting material for pharmaceutical intermediates has revealed a notable absence of published literature, patents, or experimental protocols. While the indene core structure is a valuable scaffold in medicinal chemistry, information directly linking the 5-isopropyl substituted variant to the synthesis of bioactive molecules or pharmaceutical intermediates is not currently available in the public domain.
Therefore, these application notes will provide a broader overview of the utility of the indene and indane frameworks in pharmaceutical development, drawing on examples of other substituted derivatives. This information is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical class.
Introduction to the Indene Scaffold in Medicinal Chemistry
The indene ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, and its saturated analog, indane, are privileged structures in medicinal chemistry.[1] Derivatives of indene and indane exhibit a wide range of biological activities, making them attractive cores for the design of novel therapeutic agents.[1][2] Their rigid framework allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.
General Applications of Indene Derivatives in Drug Discovery
Indene derivatives have been investigated for a variety of therapeutic applications, demonstrating their versatility as pharmaceutical intermediates. The biological activities are highly dependent on the nature and position of substituents on the indene ring.
| Therapeutic Area | Type of Indene/Indane Derivative | Reported Biological Activity |
| Oncology | Substituted 2-benzylidene-1-indanones | Anticancer agents[2][3] |
| Dihydro-1H-indene derivatives | Tubulin polymerization inhibitors, anti-angiogenic[3] | |
| Inflammatory Diseases | PH46A (a 1,2-indane dimer) | Anti-inflammatory, potential treatment for autoimmune conditions[4] |
| Isoxazole fused 1-indanones | Anti-inflammatory and antimicrobial activity[5] | |
| Central Nervous System | 2,3-Benzodiazepines (synthesized from indenes) | Anxiolytic (e.g., Tofisopam)[1][6] |
| Indane-2-imidazole derivatives | Adrenergic receptor agonists[5] | |
| Infectious Diseases | Various indenol derivatives | Antibacterial agents[7] |
| 1-Indanone derivatives | Antiviral and antibacterial agents[2] |
General Synthetic Strategies for Indene and Indanone Derivatives
While specific protocols for this compound are unavailable, general synthetic routes to functionalized indenes and their corresponding ketones (indanones), which are common intermediates, have been established. These methods often serve as the initial steps in the synthesis of more complex pharmaceutical agents.
A common and classical approach to synthesizing substituted indanones is through an intramolecular Friedel-Crafts acylation of a β-phenylpropionic acid derivative.[1] The resulting indanone can then be further modified. For example, it can be reduced to an indanol and subsequently dehydrated to form the corresponding indene.
Below is a generalized workflow representing the synthesis of a substituted indene from a suitable benzene derivative, which is a common strategy in medicinal chemistry.
Caption: Generalized synthetic workflow for producing substituted indene pharmaceutical intermediates.
Experimental Protocol: A Representative Synthesis of a Substituted Indanone
The following is a representative, generalized protocol for the synthesis of a substituted 1-indanone via intramolecular Friedel-Crafts acylation. This protocol is based on established chemical principles and is not specific to a 5-isopropyl substituted precursor due to the lack of available data. Researchers should adapt this methodology based on the specific reactivity of their chosen starting materials.
Objective: To synthesize a substituted 1-indanone from a corresponding β-phenylpropionic acid.
Materials:
-
Substituted β-phenylpropionic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted β-phenylpropionic acid in an excess of thionyl chloride or in anhydrous DCM followed by the dropwise addition of oxalyl chloride.
-
Gently reflux the mixture for 1-2 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride portion-wise to the stirred solution. The molar ratio of AlCl₃ to the acid chloride is typically between 1.1 and 1.5 equivalents.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted 1-indanone.
Characterization: The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by indene derivatives are diverse and depend on the final drug molecule. For instance, certain dihydro-1H-indene derivatives act as tubulin polymerization inhibitors, thereby disrupting microtubule dynamics, which is a key process in cell division. This mechanism is a cornerstone of cancer chemotherapy. The logical relationship is a direct inhibition of a key cellular process.
Caption: Mechanism of action for anti-tumor dihydro-1H-indene derivatives.
Conclusion
While this compound itself is not documented as a precursor for pharmaceutical intermediates, the broader indene and indane scaffolds are of significant interest in drug discovery. The synthetic methodologies for creating substituted indenes are well-established, providing a foundation for the exploration of novel derivatives. The diverse biological activities associated with this class of compounds suggest that further investigation into variously substituted indenes, potentially including isopropyl-substituted variants, could lead to the development of new and effective therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of novel indene derivatives, which may uncover previously unidentified therapeutic potentials.
References
- 1. A simple route to 2,3-benzodiazepines from substituted indenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of 5-Isopropyl-1H-indene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indene and its derivatives are valuable building blocks in materials science, primarily utilized in the synthesis of polymers and as ligands in catalysis. The incorporation of an isopropyl group at the 5-position of the 1H-indene core (5-Isopropyl-1H-indene) can significantly influence the material's properties, such as solubility, thermal stability, and catalytic activity. While specific research on this compound is limited, this document provides a comprehensive overview of its potential applications by drawing parallels with closely related alkyl-substituted indene compounds. The information presented herein is intended to serve as a foundational guide for researchers exploring the use of this compound in the development of novel materials.
Key Applications
The primary applications of alkyl-substituted indenes, and by extension this compound, lie in two main areas:
-
Polymer Synthesis: Indene derivatives can be polymerized to form polyindenes, which are thermoplastic resins. The alkyl substituents on the indene ring can modify the physical properties of the resulting polymer.
-
Ligands for Catalysis: Indenyl ligands are crucial components of metallocene catalysts, which are widely used in the polymerization of olefins like ethylene and propylene. The substitution pattern on the indenyl ring, including the presence of alkyl groups, can fine-tune the catalyst's performance.
Application in Polymer Synthesis
Alkyl-substituted indenes can be polymerized to produce polymers with tailored properties. The isopropyl group in this compound is expected to enhance the solubility of the resulting polymer in organic solvents and decrease its melting point compared to unsubstituted polyindene, due to the disruption of polymer chain packing.
Quantitative Data on Alkyl-Substituted Polyindenes
| Property | Unsubstituted Polyindene | Expected Property of Poly(this compound) |
| Glass Transition Temperature (Tg) | ~150-200 °C | Lower than unsubstituted polyindene |
| Solubility | Soluble in aromatic and chlorinated hydrocarbons | Enhanced solubility in a wider range of organic solvents |
| Molecular Weight | Variable, depending on polymerization method | Controllable through polymerization conditions |
| Thermal Stability | Good | Potentially altered depending on the steric hindrance of the isopropyl group |
Experimental Protocol: Polymerization of this compound
This protocol describes a general procedure for the cationic polymerization of an alkyl-substituted indene, which can be adapted for this compound. A common catalyst for indene polymerization is isopropyl hydrogen sulfate.[1]
Materials:
-
This compound (monomer)
-
Isopropyl hydrogen sulfate (catalyst)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Dry all glassware thoroughly and assemble the reaction apparatus under a nitrogen atmosphere.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in toluene to a desired concentration (e.g., 1 M).
-
Initiation: While stirring, slowly add a catalytic amount of isopropyl hydrogen sulfate to the monomer solution at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
Polymerization: Continue stirring the reaction mixture at a controlled temperature (e.g., 25-50°C) for a specified time (e.g., 1-4 hours) to achieve the desired molecular weight.
-
Termination and Precipitation: Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Visualization of Polymerization Workflow
Application in Catalysis
Alkyl-substituted indenyl ligands are instrumental in the development of metallocene catalysts for olefin polymerization. The substituents on the indenyl ring can influence the electronic and steric environment around the metal center, thereby affecting the catalyst's activity, stability, and the properties of the produced polymer (e.g., molecular weight, tacticity). The isopropyl group in a 5-isopropyl-1H-indenyl ligand is expected to provide moderate steric bulk.
Quantitative Data on Metallocene Catalysts with Alkyl-Indenyl Ligands
The performance of metallocene catalysts is highly dependent on the specific ligand structure and reaction conditions. The table below provides a qualitative comparison of how different types of alkyl substituents on the indenyl ligand can affect catalyst performance.
| Ligand Substituent | Effect on Catalyst Activity | Effect on Polymer Molecular Weight | Rationale |
| None (Unsubstituted Indenyl) | Baseline activity | Baseline molecular weight | Reference point for comparison. |
| Small Alkyl (e.g., Methyl) | May slightly increase activity | May slightly increase | Inductive effect of the alkyl group can increase the electron density at the metal center. |
| Bulky Alkyl (e.g., tert-Butyl) | May decrease activity | May increase | Significant steric hindrance can restrict monomer access but also slow down chain termination steps. |
| Isopropyl (as in 5-Isopropyl-1H-indenyl) | Potentially moderate increase | Potentially moderate increase | A balance of electronic and steric effects is expected. |
Experimental Protocol: Synthesis of a Zirconocene Catalyst with a 5-Isopropyl-1H-indenyl Ligand
This protocol outlines a general synthesis for a zirconocene dichloride complex using a substituted indenyl ligand.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes or pentane
-
Schlenk line and associated glassware
-
Cannula for liquid transfers
-
Dry, oxygen-free nitrogen or argon atmosphere
Procedure:
-
Lithiation of the Ligand:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi solution via syringe or cannula.
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the lithium indenide salt.
-
-
Synthesis of the Zirconocene Complex:
-
In a separate Schlenk flask, create a slurry of one equivalent of ZrCl₄ in anhydrous hexanes or pentane.
-
Cool the ZrCl₄ slurry to -78°C.
-
Slowly add two equivalents of the previously prepared lithium 5-isopropyl-1H-indenide solution to the ZrCl₄ slurry via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Isolation and Purification:
-
Filter the reaction mixture to remove the lithium chloride byproduct.
-
Wash the solid residue with small portions of cold, anhydrous hexanes.
-
Evaporate the solvent from the combined filtrate under vacuum to yield the crude zirconocene dichloride complex.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
Visualization of Catalyst Synthesis Workflow
Logical Relationship of Applications
The application of this compound in materials science follows a logical progression from the monomer to its use in polymers or as a ligand in catalysts.
Conclusion
This compound holds promise as a versatile building block in materials science. Its application in polymer synthesis can lead to materials with modified physical properties, such as enhanced solubility. Furthermore, its use as a ligand in metallocene catalysts offers a pathway to fine-tune the polymerization of olefins. The provided protocols and conceptual frameworks serve as a starting point for researchers to explore the potential of this specific indene derivative in creating novel and functional materials. Further experimental investigation is required to fully elucidate the quantitative impact of the 5-isopropyl substituent on material performance.
References
Application Notes and Protocols: Derivatization of 5-Isopropyl-1H-indene for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the derivatization of 5-isopropyl-1H-indene and subsequent biological screening of the resulting compounds. The indene scaffold is a key structural motif in a variety of biologically active molecules, exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents. The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents.
Synthesis of this compound
The synthesis of the starting material, this compound, can be achieved through a multi-step process starting from commercially available reagents. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Derivatization Strategy for this compound
A library of derivatives can be generated by targeting different reactive sites on the this compound scaffold. Key sites for modification include the aromatic ring, the double bond of the five-membered ring, and the allylic position.
Caption: Logical workflow for the derivatization of this compound.
Biological Screening Protocols
Based on the known biological activities of indene derivatives, two primary screening assays are proposed: a tubulin polymerization inhibition assay and a topoisomerase I inhibition assay. Both are relevant in the context of anticancer drug discovery.
This assay identifies compounds that interfere with the formation of microtubules, a critical process in cell division.
Experimental Protocol:
-
Prepare a tubulin solution (e.g., from porcine brain) at a concentration of 2 mg/mL in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Add GTP to a final concentration of 1 mM and a fluorescence reporter (e.g., DAPI) to follow polymerization.
-
Dispense the test compounds at various concentrations into a 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a plate reader (excitation ~360 nm, emission ~450 nm).
-
Paclitaxel and nocodazole can be used as positive controls for polymerization stabilization and inhibition, respectively.
Caption: Workflow for the tubulin polymerization inhibition assay.
This assay identifies compounds that interfere with the activity of topoisomerase I, an enzyme essential for DNA replication and transcription.
Experimental Protocol:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine).
-
In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322) as the substrate, the reaction buffer, and the test compound at various concentrations.
-
Add human topoisomerase I enzyme to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Camptothecin can be used as a positive control.
Caption: Workflow for the topoisomerase I inhibition assay.
Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison of the derivatives' potencies. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this purpose.
Table 1: Tubulin Polymerization Inhibition Data
| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) |
|---|---|---|---|
| Control (+) | Paclitaxel | - | EC₅₀ ~0.5 |
| Control (-) | DMSO | - | >100 |
| IND-001 | H | H | >100 |
| IND-002 | 4-NO₂ | H | 15.2 |
| IND-003 | 4-Br | H | 8.7 |
| IND-004 | H | Epoxide | 22.5 |
| IND-005 | H | Diol | 35.1 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Topoisomerase I Inhibition Data
| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) |
|---|---|---|---|
| Control (+) | Camptothecin | - | ~1.0 |
| Control (-) | DMSO | - | >100 |
| IND-001 | H | H | >100 |
| IND-002 | 4-NO₂ | H | 25.8 |
| IND-003 | 4-Br | H | 12.3 |
| IND-004 | H | Epoxide | 45.1 |
| IND-005 | H | Diol | 68.4 |
Note: Data are hypothetical and for illustrative purposes only.
Signaling Pathway Context
The inhibition of topoisomerase I leads to the stabilization of the enzyme-DNA cleavage complex. During DNA replication, the collision of the replication fork with this complex results in double-strand breaks, which can trigger apoptosis (programmed cell death).
Caption: Simplified pathway of Topoisomerase I inhibition leading to apoptosis.
Application Note and Protocol for the Distillation and Purification of 5-Isopropyl-1H-indene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental setup and protocols for the distillation and purification of 5-Isopropyl-1H-indene. High-purity indene derivatives are crucial for various research and development applications, including the synthesis of biologically active molecules and advanced materials. The following sections detail the necessary equipment, step-by-step procedures for fractional vacuum distillation, and methods for purity analysis, ensuring the attainment of high-quality this compound for scientific investigation.
Physical and Chemical Properties
This compound is a substituted aromatic hydrocarbon. While specific experimental data for this compound is not widely published, its properties can be estimated based on the parent compound, indene. The addition of an isopropyl group will increase the molecular weight, boiling point, and density compared to indene. Due to the anticipated high boiling point, vacuum distillation is the recommended purification method to prevent potential polymerization or decomposition at atmospheric pressure.[1][2]
| Property | Value (Indene) | Estimated Value (this compound) | Reference |
| Molecular Formula | C₉H₈ | C₁₂H₁₄ | - |
| Molecular Weight | 116.16 g/mol | 158.24 g/mol | [3][4] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | [3][4] |
| Boiling Point (atm) | 182 °C | > 200 °C | [3][4] |
| Density | ~0.997 g/mL | ~0.98 g/mL | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | [3] |
Experimental Workflow
The overall process for obtaining pure this compound involves the distillation of the crude product followed by a purity analysis of the collected fractions.
Caption: Overall workflow for the purification and analysis of this compound.
Experimental Setup: Fractional Vacuum Distillation
A fractional vacuum distillation setup is required for compounds with high boiling points or those that are thermally sensitive.[1][2] This method allows for distillation at a lower temperature by reducing the pressure in the system.[2][5] The fractionating column enhances separation efficiency between substances with close boiling points.[6][7]
Caption: Diagram of a fractional vacuum distillation apparatus.
Experimental Protocols
4.1. Protocol for Fractional Vacuum Distillation
This protocol outlines the step-by-step procedure for purifying this compound.
-
Apparatus Preparation:
-
Sample Loading:
-
Place a magnetic stir bar into the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.
-
-
System Evacuation:
-
Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to a vacuum pump.[5]
-
Turn on the cooling water to the condenser, ensuring water enters at the bottom and exits at the top.[7]
-
Turn on the vacuum pump to slowly evacuate the system. A hissing sound indicates a leak which must be addressed.[5]
-
-
Distillation Process:
-
Once a stable, low pressure is achieved, begin heating the flask gently with a heating mantle.[5]
-
Set the magnetic stirrer to a moderate speed to ensure smooth boiling. Do not use boiling stones in vacuum distillation.[5]
-
Observe the vapor rising through the fractionating column.[7]
-
Record the temperature at the distillation head when the first drops of distillate are collected. This is the boiling point at the recorded pressure.
-
Collect any initial low-boiling impurities in a separate receiving flask.
-
When the temperature stabilizes, switch to a new, clean receiving flask to collect the main fraction corresponding to this compound.
-
Collect the product over a narrow and stable temperature range.
-
If the temperature drops, it may indicate that the main product has distilled. If it rises sharply, a higher-boiling impurity is beginning to distill. Stop the distillation before the flask boils to dryness.[6]
-
-
Shutdown Procedure:
| Distillation Parameters | Fraction 1 (Foreshot) | Fraction 2 (Main Product) | Fraction 3 (Residue) |
| Pressure (mmHg) | 5 | 5 | - |
| Head Temperature (°C) | < 110 | 110 - 112 | > 112 |
| Volume (mL) | Variable | Variable | Variable |
| Appearance | Colorless Liquid | Colorless Liquid | Darker, viscous liquid |
4.2. Protocol for Purity Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to determine the purity of the collected fractions by separating volatile compounds.[8][9]
-
Sample Preparation:
-
Dilute a small aliquot of each collected fraction in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
-
GC-MS Instrumentation and Conditions:
-
The following are typical parameters and may need to be optimized.
-
| Parameter | Setting |
| Instrument | Agilent Gas Chromatograph with Mass Selective Detector or similar |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Mass Range | 40 - 450 amu |
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
The purity of each fraction is determined by the relative peak area of the this compound.
-
Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum or by fragmentation pattern analysis.
-
| Purity Analysis | Fraction 1 | Fraction 2 |
| Retention Time (min) | Variable | Target RT |
| Purity (% Area) | < 90% | > 95% |
Safety and Handling
Indene and its derivatives are flammable and can be irritating to the skin and eyes.[10][11] They may also polymerize, especially when heated or exposed to air and sunlight.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile or fluorinated rubber).[10][13]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[12]
-
Handling: Keep the compound away from heat, sparks, and open flames.[10][14] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent oxidation and polymerization.[12]
-
Storage: Store purified this compound in a tightly sealed container in a cool, dark, and well-ventilated area, preferably refrigerated.[10][12]
-
Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place it in a sealed container for chemical waste disposal.[12] Remove all ignition sources.[13]
This application note provides a generalized procedure. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before beginning any experiment.[10][13]
References
- 1. How To [chem.rochester.edu]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indene - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. Purification [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. oshadhi.co.uk [oshadhi.co.uk]
- 10. Indene - Safety Data Sheet [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. Indene [microkat.gr]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Characterization of 5-Isopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Isopropyl-1H-indene. The following sections detail the methodologies for structural elucidation, purity assessment, and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's protons and carbons.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1, H1' | ~3.3 - 3.5 | ~38 - 40 |
| H2 | ~6.5 - 6.7 | ~128 - 130 |
| H3 | ~6.8 - 7.0 | ~135 - 137 |
| H4 | ~7.2 - 7.4 | ~120 - 122 |
| H6 | ~7.1 - 7.3 | ~124 - 126 |
| H7 | ~7.3 - 7.5 | ~126 - 128 |
| Isopropyl-CH | ~2.9 - 3.1 | ~33 - 35 |
| Isopropyl-CH₃ | ~1.2 - 1.4 | ~23 - 25 |
| C1 | - | ~38 - 40 |
| C2 | - | ~128 - 130 |
| C3 | - | ~135 - 137 |
| C3a | - | ~143 - 145 |
| C4 | - | ~120 - 122 |
| C5 | - | ~148 - 150 |
| C6 | - | ~124 - 126 |
| C7 | - | ~126 - 128 |
| C7a | - | ~145 - 147 |
| Isopropyl-CH | - | ~33 - 35 |
| Isopropyl-CH₃ | - | ~23 - 25 |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Predicted Mass Spectrometry Data
Based on the structure of this compound (C₁₂H₁₄), the expected molecular ion and major fragments are listed below. The fragmentation pattern of indene and its alkyl derivatives typically involves the loss of alkyl groups.
Table 2: Predicted m/z Values for Major Fragments in Mass Spectrometry
| Fragment | Formula | Predicted m/z |
| Molecular Ion [M]⁺ | C₁₂H₁₄⁺ | 158.11 |
| [M-CH₃]⁺ | C₁₁H₁₁⁺ | 143.09 |
| [M-C₃H₇]⁺ | C₉H₇⁺ | 115.05 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Interface Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for separating it from potential isomers or impurities. Both normal-phase and reverse-phase HPLC can be employed.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good separation. An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak. The method can be validated for linearity, accuracy, and precision.
Visualizing Experimental Workflows
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
HPLC Purity Analysis Workflow```dot
Caption: Workflow for NMR-based structural elucidation.
References
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 5-Isopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the aromatic ring of 5-Isopropyl-1H-indene. The methodologies described herein are based on established principles of electrophilic aromatic substitution and are intended to serve as a comprehensive guide for the synthesis of novel derivatives for potential applications in drug discovery and materials science.
Introduction
Indene and its derivatives are valuable scaffolds in medicinal chemistry, with demonstrated biological activities including anticancer and anti-inflammatory properties. The functionalization of the aromatic ring of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities with tailored properties. The isopropyl group at the 5-position, being an ortho-, para-directing group, along with the electron-donating nature of the fused cyclopentene ring, influences the regioselectivity of electrophilic aromatic substitution reactions. This document outlines protocols for key functionalization reactions: nitration, bromination, and Friedel-Crafts acylation.
Predicted Regioselectivity
The isopropyl group is an activating, ortho-, para-director. The positions ortho to the isopropyl group are C4 and C6, and the position para is C7 (which is part of the fused ring system and generally less accessible). The fused cyclopentene ring also influences the electron density of the aromatic ring. Therefore, electrophilic attack is predicted to occur primarily at the C4 and C6 positions.
Experimental Protocols
Nitration of this compound
This protocol describes the introduction of a nitro group onto the aromatic ring of this compound, yielding a mixture of 4-nitro-5-isopropyl-1H-indene and 6-nitro-5-isopropyl-1H-indene.
Workflow for Nitration:
Caption: Workflow for the nitration of this compound.
Protocol:
-
In a round-bottom flask cooled to 0 °C in an ice bath, add this compound (1.0 eq).
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Bromination of this compound
This protocol details the monobromination of the aromatic ring of this compound to produce a mixture of 4-bromo-5-isopropyl-1H-indene and 6-bromo-5-isopropyl-1H-indene.
Workflow for Bromination:
Caption: Workflow for the bromination of this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in carbon tetrachloride in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.05 eq).
-
Add a catalytic amount of iron(III) chloride.
-
Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (hexane/dichloromethane gradient) to isolate the brominated products.
Friedel-Crafts Acylation of this compound
This protocol describes the acylation of the aromatic ring of this compound with acetyl chloride to yield a mixture of 4-acetyl-5-isopropyl-1H-indene and 6-acetyl-5-isopropyl-1H-indene.
Workflow for Friedel-Crafts Acylation:
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Protocol:
-
Suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the suspension.
-
Add a solution of this compound (1.0 eq) in dry dichloromethane dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate gradient).
Quantitative Data Summary
The following table summarizes the predicted products, hypothetical yields, and key reaction conditions for the functionalization of this compound. Actual yields may vary depending on specific experimental conditions.
| Reaction | Electrophile | Reagents and Conditions | Predicted Major Products | Hypothetical Yield (%) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0 °C to rt | 4-Nitro-5-isopropyl-1H-indene & 6-Nitro-5-isopropyl-1H-indene | 70-85 (mixture) |
| Bromination | Br⁺ | NBS, FeCl₃ (cat.), CCl₄, rt | 4-Bromo-5-isopropyl-1H-indene & 6-Bromo-5-isopropyl-1H-indene | 65-80 (mixture) |
| Acylation | CH₃CO⁺ | CH₃COCl, AlCl₃, DCM, 0 °C to rt | 4-Acetyl-5-isopropyl-1H-indene & 6-Acetyl-5-isopropyl-1H-indene | 60-75 (mixture) |
Estimated Spectroscopic Data
The following table provides estimated ¹H and ¹³C NMR chemical shifts for the predicted products. These are estimations based on data from structurally related compounds and may differ from experimental values.
| Compound | Estimated ¹H NMR (δ, ppm) | Estimated ¹³C NMR (δ, ppm) |
| 4-Nitro-5-isopropyl-1H-indene | Aromatic H: ~7.3-7.8; Indene H: ~3.3 (CH₂), ~6.5-7.0 (alkene); Isopropyl H: ~1.3 (CH₃), ~3.1 (CH) | Aromatic C: ~120-150; Indene C: ~35 (CH₂), ~125-145 (alkene); Isopropyl C: ~24 (CH₃), ~34 (CH) |
| 6-Nitro-5-isopropyl-1H-indene | Aromatic H: ~7.2-7.7; Indene H: ~3.3 (CH₂), ~6.5-7.0 (alkene); Isopropyl H: ~1.3 (CH₃), ~3.1 (CH) | Aromatic C: ~120-150; Indene C: ~35 (CH₂), ~125-145 (alkene); Isopropyl C: ~24 (CH₃), ~34 (CH) |
| 4-Bromo-5-isopropyl-1H-indene | Aromatic H: ~7.0-7.5; Indene H: ~3.3 (CH₂), ~6.5-7.0 (alkene); Isopropyl H: ~1.2 (CH₃), ~3.0 (CH) | Aromatic C: ~115-145; Indene C: ~35 (CH₂), ~125-145 (alkene); Isopropyl C: ~24 (CH₃), ~34 (CH) |
| 6-Bromo-5-isopropyl-1H-indene | Aromatic H: ~7.0-7.5; Indene H: ~3.3 (CH₂), ~6.5-7.0 (alkene); Isopropyl H: ~1.2 (CH₃), ~3.0 (CH) | Aromatic C: ~115-145; Indene C: ~35 (CH₂), ~125-145 (alkene); Isopropyl C: ~24 (CH₃), ~34 (CH) |
| 4-Acetyl-5-isopropyl-1H-indene | Aromatic H: ~7.1-7.6; Indene H: ~3.3 (CH₂), ~6.5-7.0 (alkene); Isopropyl H: ~1.2 (CH₃), ~3.0 (CH); Acetyl H: ~2.6 (CH₃) | Aromatic C: ~125-145; Indene C: ~35 (CH₂), ~125-145 (alkene); Isopropyl C: ~24 (CH₃), ~34 (CH); Carbonyl C: ~198; Acetyl C: ~27 |
| 6-Acetyl-5-isopropyl-1H-indene | Aromatic H: ~7.1-7.6; Indene H: ~3.3 (CH₂), ~6.5-7.0 (alkene); Isopropyl H: ~1.2 (CH₃), ~3.0 (CH); Acetyl H: ~2.6 (CH₃) | Aromatic C: ~125-145; Indene C: ~35 (CH₂), ~125-145 (alkene); Isopropyl C: ~24 (CH₃), ~34 (CH); Carbonyl C: ~198; Acetyl C: ~27 |
Application Notes and Protocols: 5-Isopropyl-1H-indene Derivatives in Agrochemicals
Introduction
Substituted indene and indane skeletons are pivotal structural motifs in the development of modern agrochemicals. While 5-isopropyl-1H-indene serves as a conceptual starting point, the synthesis of highly active agrochemicals often involves the use of specifically substituted indane derivatives. A prominent example is the herbicide Indaziflam, a potent cellulose biosynthesis inhibitor. These application notes provide a comprehensive overview of the synthesis and application of Indaziflam, highlighting the importance of the indane core in its biological activity.
1. Agrochemical Profile: Indaziflam
Indaziflam is a pre-emergent herbicide developed by Bayer CropScience for broad-spectrum control of annual grasses and broadleaf weeds.[1] It is characterized by its long-lasting residual activity at low application rates.[2]
2. Mechanism of Action
Indaziflam belongs to the alkylazine chemical class and functions as a cellulose biosynthesis inhibitor (CBI).[1][3][4][5] This mode of action is classified under Group 29 by the Herbicide Resistance Action Committee (HRAC).[6] By inhibiting the formation of cellulose, a crucial component of the plant cell wall, Indaziflam disrupts cell division and elongation, primarily affecting germinating seeds and developing roots.[3][7] This targeted action makes it an effective pre-emergent herbicide with minimal impact on established plants where cellulose synthesis is less active.[3] Studies have shown that Indaziflam inhibits the production of cellulose in a dose-dependent manner within an hour of treatment.[4][8]
3. Synthesis of the Indane Core and Indaziflam
The synthesis of Indaziflam involves the preparation of a key intermediate, a stereospecific indanylamine, followed by its reaction to form the final triazine herbicide. While not starting directly from this compound, the synthesis illustrates the construction of a functionalized indane ring system.
Experimental Protocol: Synthesis of (1R,2S)-2,6-dimethyl-1-aminoindan (Key Intermediate)
This protocol is a generalized representation based on described synthetic routes.
Materials:
-
2,6-dimethyl-1-indanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
R-mandelic acid
-
Sodium hydroxide
Procedure:
-
Oxime Formation:
-
Dissolve 2,6-dimethyl-1-indanone in methanol.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Extract the oxime intermediate with a suitable organic solvent and purify.
-
-
Reductive Amination:
-
Dissolve the purified oxime in methanol.
-
Add Pd/C catalyst.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature overnight.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the racemic 2,6-dimethyl-1-aminoindan.
-
-
Chiral Resolution:
-
Dissolve the racemic amine in an alcoholic solvent.
-
Add a solution of R-mandelic acid in the same solvent to form diastereomeric salts.
-
Allow the mixture to crystallize. The salt of the desired (1R,2S)-enantiomer will preferentially crystallize.
-
Isolate the crystals by filtration.
-
Treat the isolated salt with a base (e.g., aqueous sodium hydroxide) to liberate the free (1R,2S)-2,6-dimethyl-1-aminoindan.
-
Extract the free amine with an organic solvent, dry, and concentrate.[9]
-
Experimental Protocol: Synthesis of Indaziflam
Materials:
-
(1R,2S)-2,6-dimethyl-1-aminoindan
-
Cyanoguanidine
-
Aluminum alkoxide (e.g., aluminum isopropoxide)
-
(2R)-2-fluoropropionic acid ester
-
Inert solvent (e.g., toluene)
Procedure:
-
Biguanidine Formation:
-
React (1R,2S)-2,6-dimethyl-1-aminoindan with cyanoguanidine in the presence of an aluminum alkoxide catalyst. This method allows for lower reaction temperatures and improved purity compared to uncatalyzed reactions.[5]
-
The aluminum alkoxide facilitates the reaction to form a stable biguanidine-aluminum chelate intermediate.
-
-
Triazine Ring Closure:
-
React the biguanidine intermediate with a (2R)-2-fluoropropionic acid ester.
-
This step proceeds via ring closure, releasing the aluminum and forming the triazine ring of Indaziflam with high yield and purity.[5]
-
4. Efficacy and Application
Indaziflam provides effective pre-emergent control of a wide range of grass and broadleaf weeds in various settings, including turf, citrus groves, and stone and pome fruit orchards.[3][7]
| Weed Type | Controlled Species (Examples) | Application Rate (g a.i./ha) | Efficacy (%) |
| Grasses | Digitaria spp. (Crabgrass), Eleusine indica (Goosegrass), Poa annua (Annual bluegrass) | 50 | >90 |
| Broadleaf Weeds | Ipomoea hederifolia | 50-75 | up to 95 |
Note: Efficacy can vary based on soil type, environmental conditions, and weed pressure. Data synthesized from multiple sources for illustrative purposes.[6][7][8]
5. Signaling Pathways & Workflows
The indane structural motif, as exemplified by the potent herbicide Indaziflam, is of significant interest in the design of modern agrochemicals. The synthesis of such compounds, while complex and often requiring stereospecific steps, leads to highly active molecules with novel modes of action. The development of Indaziflam underscores the importance of continued research into innovative chemical scaffolds for effective and sustainable weed management.
References
- 1. Indaziflam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mass.gov [mass.gov]
- 4. Indaziflam Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cropandsoil.oregonstate.edu [cropandsoil.oregonstate.edu]
- 7. apvma.gov.au [apvma.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Isopropyl-1H-indene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Isopropyl-1H-indene synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established synthetic route is a three-step process:
-
Friedel-Crafts Acylation: This step involves the formation of 5-isopropyl-1-indanone. Two primary approaches are employed:
-
Intramolecular Cyclization: Starting from 3-(4-isopropylphenyl)propanoic acid, an intramolecular Friedel-Crafts acylation is carried out using a strong acid catalyst like polyphosphoric acid (PPA).
-
One-Pot Acylation/Alkylation: Cumene (isopropylbenzene) is reacted directly with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
-
Reduction: The 5-isopropyl-1-indanone intermediate is then reduced to 5-isopropyl-1-indanol using a reducing agent, most commonly sodium borohydride (NaBH₄).
-
Dehydration: The final step is the acid-catalyzed dehydration of 5-isopropyl-1-indanol to yield the target compound, this compound.
Q2: I am getting a low yield in the Friedel-Crafts acylation step. What are the potential causes?
A2: Low yields in the Friedel-Crafts acylation are a common issue. Several factors could be contributing to this:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity.
-
Deactivated Substrate: The aromatic ring of cumene can be deactivated by certain contaminants, hindering the electrophilic substitution.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is critical. For the one-pot reaction with 3-chloropropionyl chloride, the initial acylation is typically performed at low temperatures (0-5°C), followed by heating to induce cyclization.[2] Deviation from the optimal temperature range can lead to side reactions.
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because both the reactant and the product can form complexes with it.[3]
-
Poor Quality Reagents: Ensure the purity of cumene, 3-chloropropionyl chloride, and the solvent.
Q3: What are the common byproducts in the NaBH₄ reduction of 5-isopropyl-1-indanone?
A3: While NaBH₄ is a relatively mild and selective reducing agent, side reactions can occur:
-
Unreacted Ketone: Incomplete reduction can leave starting material in your product mixture. This is often due to insufficient NaBH₄, low reaction temperature, or short reaction time.
-
Alkoxyborates: During the reaction in alcohol solvents, sodium tetraalkoxyborate can be formed as a byproduct.[4]
-
Conjugate Reduction Products: If there are any α,β-unsaturated ketone impurities, NaBH₄ can sometimes lead to the reduction of the carbon-carbon double bond in addition to the carbonyl group, resulting in a saturated alcohol.[5]
Q4: During the final dehydration step, I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A4: The formation of isomeric indenes is a common challenge in the dehydration of 1-indanols. The regioselectivity is influenced by several factors:
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the product distribution. Milder solid acid catalysts like zeolites (e.g., HZSM-5 or HMOR) have been shown to provide high selectivity for the desired indene product in the dehydration of 1-indanol.[6]
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of more thermodynamically stable, but undesired, isomers.
-
Steric Hindrance: The regioselectivity of the elimination can be influenced by steric factors around the potential proton abstraction sites.[7]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of 5-Isopropyl-1-indanone in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Use freshly opened or properly stored AlCl₃. Ensure all glassware is thoroughly dried to prevent moisture contamination. | Increased catalytic activity leading to a higher conversion of starting materials. |
| Deactivated Aromatic Ring | Purify the cumene starting material by distillation to remove any deactivating impurities. | Enhanced reactivity of the aromatic ring, resulting in a better yield of the acylated product. |
| Suboptimal Reaction Temperature | Carefully control the temperature during both the initial acylation (low temperature) and the subsequent cyclization (elevated temperature) steps. Use a reliable cooling/heating system. | Minimized side reactions and improved selectivity towards the desired indanone product. |
| Formation of Polyacylated Products | While less common in acylation compared to alkylation, ensure the correct stoichiometry of reactants is used.[3] | Reduced formation of unwanted polyacylated byproducts. |
| Incomplete Cyclization | If using the two-step method with 3-(4-isopropylphenyl)propanoic acid, ensure the polyphosphoric acid (PPA) is sufficiently concentrated (high P₂O₅ content) and the reaction is heated appropriately to drive the intramolecular cyclization to completion.[6] | Higher conversion of the propanoic acid intermediate to the desired indanone. |
Problem 2: Incomplete Reduction or Side Reactions during NaBH₄ Reduction
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | Increase the molar excess of NaBH₄. Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress using TLC. | Complete conversion of the 5-isopropyl-1-indanone to the corresponding alcohol. |
| Decomposition of NaBH₄ | Use a suitable solvent system. While NaBH₄ is often used in protic solvents like methanol or ethanol, it can decompose over time. Adding the NaBH₄ portion-wise can help maintain its concentration.[4] | More efficient utilization of the reducing agent and a higher yield of the desired alcohol. |
| Formation of Saturated Alcohol Byproducts | This is more likely if the starting indanone contains conjugated impurities. Ensure the purity of the 5-isopropyl-1-indanone before reduction. | Minimized formation of unwanted saturated alcohol byproducts. |
Problem 3: Poor Selectivity and Isomer Formation in Dehydration Step
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Harsh Acid Catalyst | Replace strong mineral acids with milder solid acid catalysts like zeolites (HBEA, HZSM-5, HMOR) or phosphonium ionic liquids.[3][6] | Increased selectivity towards the desired this compound and reduced formation of isomeric byproducts. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may favor the kinetically controlled product over the thermodynamically more stable, but potentially undesired, isomer. | Improved regioselectivity in the elimination reaction. |
| Carbocation Rearrangements | The choice of acid and solvent can influence the stability of the carbocation intermediate and the likelihood of rearrangements. Using a less coordinating solvent might disfavor rearrangement pathways. | Formation of a cleaner product with fewer rearranged isomers. |
Experimental Protocols
Synthesis of 5-Isopropyl-1-indanone (via One-Pot Friedel-Crafts)
This protocol is adapted from a general procedure for the synthesis of indanones.[8]
Materials:
-
Cumene (Isopropylbenzene)
-
3-Chloropropionyl chloride
-
Aluminum chloride (anhydrous)
-
Sodium chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride and sodium chloride.
-
Cool the flask in an ice-water bath and add cumene.
-
Slowly add 3-chloropropionyl chloride dropwise to the stirred mixture while maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Gradually heat the mixture to 80-90°C and maintain this temperature for 2-3 hours to effect cyclization. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain 5-isopropyl-1-indanone.
Reduction of 5-Isopropyl-1-indanone to 5-Isopropyl-1-indanol
This protocol is based on standard procedures for ketone reduction.[9][10]
Materials:
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5-Isopropyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol
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Water
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Dichloromethane
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve 5-isopropyl-1-indanone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Carefully add water to quench the excess NaBH₄.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane.
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Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and evaporate the solvent to yield crude 5-isopropyl-1-indanol, which can be purified by recrystallization or column chromatography.
Dehydration of 5-Isopropyl-1-indanol to this compound
This protocol is adapted from a study on the dehydration of 1-indanol.[6]
Materials:
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5-Isopropyl-1-indanol
-
Solid acid catalyst (e.g., HZSM-5 or dealuminated mordenite)
-
Cyclohexane (solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-isopropyl-1-indanol and cyclohexane.
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Add the solid acid catalyst (e.g., 5-10 wt% of the indanol).
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Heat the mixture to reflux (around 80°C) and stir vigorously. Monitor the reaction progress by GC or TLC. The reaction may take several hours.
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After the reaction is complete, cool the mixture to room temperature.
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Filter off the catalyst and wash it with a small amount of cyclohexane.
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Combine the filtrate and washings, and dry the solution over anhydrous sodium sulfate.
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Filter and remove the solvent under reduced pressure.
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Purify the resulting crude this compound by vacuum distillation.
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation to 5-Substituted Indanones
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Chlorobenzene | 3-Chloropropionyl chloride | - | 50 then molten salt | >75 | CN109293488A |
| PPA (high P₂O₅) | Methoxybenzene | Methacrylic acid | - | Not specified | Favors 5-methoxy isomer | [6] |
| PPA (low P₂O₅) | Methoxybenzene | Methacrylic acid | - | Not specified | Favors 6-methoxy isomer | [6] |
| Strong Acid Resin | Chlorobenzene | 3-Chloropropionyl chloride | Perfluoro-tert-butanol | 15 | >93 | CN113527075A |
Table 2: Influence of Solvent on NaBH₄ Reduction of Carbonyls
| Carbonyl Substrate | Solvent | Product(s) | Observations | Reference |
| Aldehydes | THF-H₂O | Primary Alcohols | High to excellent yields (91-96%) | [11] |
| Ketones | THF-H₂O | Secondary Alcohols | High to excellent yields (94-97%) | [11] |
| Aldehydes/Ketones | Methanol/Ethanol | Corresponding Alcohols | Common and effective, though NaBH₄ can decompose over time | [4] |
| Conjugated Ketones | 50% aq. Ethanol | Allylic and Saturated Alcohols | Significant amounts of saturated alcohol can be formed | [5] |
Table 3: Catalyst Performance in the Dehydration of 1-Indanol
| Catalyst | Temperature (°C) | Solvent | Yield of Indene (%) | Selectivity to Indene (%) | Reference |
| HBEA Zeolite | 90 | Cyclohexane | 55 | ~100 | [6] |
| HZSM-5 Zeolite | 90 | Cyclohexane | >90 | ~100 | [6] |
| HMOR Zeolite | 90 | Cyclohexane | >90 | ~100 | [6] |
| SiO₂-Al₂O₃ | 90 | Cyclohexane | Lower | Forms di-1-indanyl ether and other heavy products | [6] |
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 3. memorial.scholaris.ca [memorial.scholaris.ca]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 5-Isopropyl-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-1H-indene.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound, which typically proceeds via Friedel-Crafts acylation of cumene, followed by intramolecular cyclization, reduction, and dehydration.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Friedel-Crafts Acylation (Step 1) | 1. Inactive Lewis acid catalyst (e.g., AlCl₃).2. Insufficiently reactive acylating agent.3. Competing polyacylation. | 1. Use freshly opened or sublimed AlCl₃. Ensure anhydrous conditions.2. Use the corresponding acyl chloride (e.g., propionyl chloride or crotonyl chloride) for higher reactivity compared to the anhydride.3. Use a 1:1 molar ratio of cumene to acylating agent. Consider using a milder Lewis acid or lower reaction temperature. |
| Formation of multiple isomers in Friedel-Crafts Acylation | The isopropyl group is an ortho-, para-director. Acylation can occur at both positions. | Use a bulky Lewis acid catalyst to favor para-substitution due to steric hindrance. Optimize reaction temperature; lower temperatures often increase regioselectivity. Separation of isomers can be achieved by column chromatography. |
| Low yield in Intramolecular Cyclization (Step 2) | 1. Incomplete reaction.2. Unfavorable reaction equilibrium for Nazarov cyclization. | 1. Increase reaction time or temperature. Ensure a sufficiently strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid) is used.2. For Nazarov cyclization, use a stoichiometric amount of a strong Lewis acid. |
| Low yield or incomplete reaction in Ketone Reduction (Step 3) | 1. Insufficient reducing agent (e.g., NaBH₄).2. Deactivated reducing agent. | 1. Use a molar excess of NaBH₄ (typically 1.5-2 equivalents).2. Use fresh NaBH₄. Ensure the solvent (e.g., methanol, ethanol) is dry. |
| Formation of saturated alcohol during reduction of α,β-unsaturated ketone | 1,4-conjugate addition of the hydride to the double bond. | This is a known side reaction with NaBH₄. To favor 1,2-reduction of the carbonyl, consider using a more selective reducing agent like cerium(III) chloride with NaBH₄ (Luche reduction). |
| Formation of multiple indene isomers during Dehydration (Step 4) | 1. Acid-catalyzed double bond migration.2. Incomplete dehydration. | 1. Use a milder dehydrating agent (e.g., TsOH in toluene with a Dean-Stark trap) and control the reaction temperature. Isomers (e.g., 6-isopropyl-1H-indene, 5-isopropyl-2H-indene) may be difficult to separate; careful fractional distillation or preparative chromatography may be required.2. Ensure complete removal of water to drive the reaction to completion. |
| Polymerization of the final product | Indenes are susceptible to acid-catalyzed polymerization. | Minimize exposure to acid and heat. Store the purified product under an inert atmosphere at low temperature (-20°C). Consider adding a radical inhibitor like BHT if storing for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical multi-step synthesis starts from cumene (isopropylbenzene):
-
Friedel-Crafts Acylation: Cumene is acylated with an appropriate three-carbon electrophile (e.g., propionyl chloride or crotonyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ to form a substituted propiophenone or butenone.
-
Intramolecular Cyclization: The resulting ketone undergoes acid-catalyzed intramolecular cyclization to form 5-isopropyl-2,3-dihydro-1H-inden-1-one. If an α,β-unsaturated ketone is formed in the first step, a Nazarov cyclization can be employed.
-
Reduction: The indenone is reduced to the corresponding alcohol, 5-isopropyl-2,3-dihydro-1H-inden-1-ol, typically using a reducing agent like sodium borohydride (NaBH₄).
-
Dehydration: The alcohol is dehydrated under acidic conditions to yield this compound.
Q2: What are the main side products I should expect in the Friedel-Crafts acylation of cumene?
The primary side products are isomers. Since the isopropyl group is an ortho-, para-directing group, you can expect the formation of both para (desired) and ortho substituted products. Di-acylated products are also possible if an excess of the acylating agent is used.
Q3: How can I minimize the formation of isomeric indenes during the final dehydration step?
The formation of isomers such as 6-isopropyl-1H-indene or rearranged products is often catalyzed by strong acids and high temperatures. To minimize this, use the mildest effective dehydration conditions. A common method is azeotropic distillation with a catalytic amount of p-toluenesulfonic acid (TsOH) in toluene, which allows for the continuous removal of water at a moderate temperature.
Q4: My final product is a mixture of isomers. How can I purify this compound?
Purification of isomeric indenes can be challenging due to their similar boiling points.
-
Fractional Distillation: Careful fractional distillation under reduced pressure may be effective if the boiling points of the isomers are sufficiently different.
-
Column Chromatography: For smaller scales, column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent) is often the most effective method for separating isomers.
Q5: The NMR spectrum of my final product is complex. What are the expected signals for this compound?
While a definitive analysis requires comparison with a reference spectrum, you can expect the following characteristic signals in the ¹H NMR spectrum (in CDCl₃):
-
Isopropyl group: A doublet for the two methyl groups and a septet for the methine proton.
-
Indene core: Signals for the aromatic protons and the protons on the five-membered ring. The vinylic protons will appear at a characteristic chemical shift. The presence of multiple sets of these signals can indicate a mixture of isomers.
Experimental Protocols
Step 1: Synthesis of 1-(4-isopropylphenyl)propan-1-one (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add propionyl chloride (1.0 eq) dropwise.
-
Stir the mixture for 15 minutes, then add cumene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the desired para-substituted product from the ortho isomer.
Step 2: Synthesis of 5-isopropyl-2,3-dihydro-1H-inden-1-one (Intramolecular Cyclization)
-
Add the purified 1-(4-isopropylphenyl)propan-1-one (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the ketone).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or GC.
-
Cool the mixture and carefully add ice-water to decompose the PPA.
-
Extract the product with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting indenone by vacuum distillation or column chromatography.
Step 3: Synthesis of 5-isopropyl-2,3-dihydro-1H-inden-1-ol (Reduction)
-
Dissolve 5-isopropyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH₄ and decompose the borate esters.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol. This product is often used in the next step without further purification.
Step 4: Synthesis of this compound (Dehydration)
-
Dissolve the crude 5-isopropyl-2,3-dihydro-1H-inden-1-ol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture, collecting the water that is formed.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Summary
| Parameter | Friedel-Crafts Acylation | Intramolecular Cyclization | Reduction | Dehydration |
| Typical Reagents | Cumene, Propionyl Chloride, AlCl₃ | 1-(4-isopropylphenyl)propan-1-one, PPA | 5-isopropyl-inden-1-one, NaBH₄ | 5-isopropyl-inden-1-ol, TsOH |
| Typical Solvent | Dichloromethane | None | Methanol/Ethanol | Toluene |
| Typical Temperature | 0 °C to RT | 80-100 °C | 0 °C to RT | Reflux (approx. 110 °C) |
| Typical Yield | 60-80% (of para isomer) | 70-90% | >90% | 70-85% |
| Major Side Product(s) | Ortho-acylated isomer, di-acylated products | Unreacted starting material | Diastereomeric alcohols (if applicable) | 6-isopropyl-1H-indene, other isomers |
Visualizations
Preventing polymerization of 5-Isopropyl-1H-indene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Isopropyl-1H-indene to prevent polymerization. The following information is compiled from safety data sheets of related compounds, general chemical principles for unsaturated hydrocarbons, and literature on polymerization inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is polymerization a concern?
This compound is an unsaturated hydrocarbon. Due to the presence of a double bond in its structure, it is susceptible to polymerization, a chemical reaction in which monomer molecules combine to form a polymer. This process can be initiated by factors such as heat, light, and the presence of oxygen. Polymerization can lead to a change in the physical and chemical properties of the compound, rendering it impure and unsuitable for most experimental applications.
Q2: What are the primary factors that can induce polymerization of this compound during storage?
The primary factors that can induce polymerization include:
-
Heat: Elevated temperatures can provide the activation energy needed for polymerization to begin.
-
Light: UV light, in particular, can generate free radicals that initiate polymerization.
-
Oxygen: Oxygen can react with the compound to form peroxides, which can then decompose to initiate polymerization.
-
Contaminants: Impurities, especially metal ions, can act as catalysts for polymerization.
Q3: What are the visual signs of polymerization?
An increase in the viscosity of the liquid is a primary indicator of polymerization. The formation of a solid precipitate or a change in color can also signify that polymerization has occurred.
Q4: How should this compound be stored to minimize the risk of polymerization?
To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Container: Use an amber glass bottle with a tightly sealed cap to protect from light and prevent contamination.[1]
-
Inhibitors: The addition of a suitable polymerization inhibitor is highly recommended for long-term storage.
Q5: What are polymerization inhibitors and which ones are recommended for this compound?
-
Butylated hydroxytoluene (BHT)
-
Hydroquinone (HQ)
-
4-methoxyphenol (MEHQ)
-
4-tert-butylcatechol (TBC)
The choice and concentration of the inhibitor may depend on the intended application and the required purity of the compound. It is crucial to verify that the chosen inhibitor will not interfere with downstream experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solid Formation | Polymerization has occurred. | - Do not use the material for your experiment. - Review your storage conditions (temperature, light exposure, atmosphere). - Consider adding a polymerization inhibitor to new batches. - If the material is essential, consider purification by distillation to remove the polymer, but be aware that heating during distillation can promote further polymerization. Always distill under vacuum and in the presence of an inhibitor. |
| Discoloration of the Compound | Onset of degradation or polymerization. | - Check the purity of the material using analytical techniques like GC-MS. - If purity is compromised, follow the recommendations for "Increased Viscosity or Solid Formation". |
| Inconsistent Experimental Results | Partial polymerization may have altered the concentration and properties of the monomer. | - Verify the purity of your this compound stock. - Purify the compound if necessary and if a suitable protocol is available. - Ensure consistent and proper storage of all aliquots. |
Data Presentation
Table 1: General Storage Conditions for Unsaturated Hydrocarbons
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Refrigerated) | Reduces the rate of chemical reactions, including polymerization. |
| Light | Amber Glass Container/Darkness | Prevents photo-initiated polymerization.[1] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Excludes oxygen, preventing the formation of peroxide initiators. |
| Container | Tightly Sealed Glass | Prevents contamination and evaporation of the monomer.[1] |
Table 2: Common Polymerization Inhibitors for Unsaturated Hydrocarbons
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated hydroxytoluene (BHT) | 10-200 ppm | Free radical scavenger.[3] |
| Hydroquinone (HQ) | 50-1000 ppm | Reacts with and neutralizes free radicals. |
| 4-methoxyphenol (MEHQ) | 10-1000 ppm | Effective free radical scavenger. |
| 4-tert-butylcatechol (TBC) | 10-100 ppm | Potent free radical scavenger, often requires oxygen for activation. |
Note: The optimal inhibitor and concentration for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Adding a Polymerization Inhibitor
-
Selection of Inhibitor: Choose an appropriate inhibitor based on the chemical compatibility with this compound and downstream applications. BHT is a common starting point.
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor in a solvent that is compatible with this compound and easily removable if necessary (e.g., a volatile solvent like dichloromethane or the monomer itself).
-
Addition to Monomer: Under an inert atmosphere, add the required volume of the inhibitor stock solution to the this compound to achieve the desired final concentration (e.g., 50 ppm).
-
Thorough Mixing: Gently swirl the container to ensure the inhibitor is evenly distributed throughout the monomer.
-
Proper Storage: Store the stabilized monomer according to the recommended conditions (cool, dark, inert atmosphere).
Protocol 2: Qualitative Test for Polymerization
-
Visual Inspection: Carefully observe the physical appearance of the this compound. Note any changes in color, clarity, or the presence of solid particles.
-
Viscosity Check: Gently swirl the container and observe the flow of the liquid. A noticeable increase in viscosity compared to a fresh sample is an indication of polymerization.
-
Solubility Test: Take a small aliquot of the this compound and try to dissolve it in a solvent in which the monomer is known to be freely soluble. The presence of insoluble material suggests the formation of a polymer.
Mandatory Visualizations
Caption: Factors leading to polymerization and preventative measures.
Caption: Troubleshooting workflow for potential polymerization.
References
- 1. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 5-Isopropyl-1H-indene synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-Isopropyl-1H-indene. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method involves a three-step sequence starting from a substituted benzene derivative. The general pathway is:
-
Intramolecular Friedel-Crafts Acylation: Cyclization of a substituted 3-phenylpropionic acid or its corresponding acid chloride to form 6-isopropyl-1-indanone.
-
Reduction: Reduction of the 6-isopropyl-1-indanone to 6-isopropyl-1-indanol.
-
Dehydration: Acid-catalyzed dehydration of 6-isopropyl-1-indanol to yield this compound.
Q2: Which Lewis acid is best for the Friedel-Crafts cyclization step?
A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for this type of intramolecular acylation.[1][2] However, other Lewis acids such as iron(III) chloride (FeCl₃), or scandium triflate (Sc(OTf)₃) can also be employed.[1][3] The optimal choice may depend on the specific substrate and desired reaction conditions. Optimization of the Lewis acid and its stoichiometry is recommended to maximize yield and minimize side reactions.
Q3: What are the typical byproducts in the dehydration of 6-isopropyl-1-indanol?
A3: A common byproduct is di-1-indanyl ether, which can form through the intermolecular reaction of two indanol molecules.[4] Additionally, polymerization of the indene product can occur under harsh acidic conditions or elevated temperatures. The use of milder dehydrating agents and careful control of the reaction temperature can minimize these side reactions.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is usually effective. Distillation under reduced pressure is another option for purification, especially on a larger scale.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Friedel-Crafts cyclization (Step 1) | - Inactive Lewis acid (e.g., hydrated AlCl₃).- Insufficient reaction temperature or time.- Deactivated starting material. | - Use freshly opened or sublimed AlCl₃.- Ensure anhydrous reaction conditions.- Gradually increase the reaction temperature and monitor by TLC.- Consider using a more reactive acylating agent (e.g., the acid chloride instead of the carboxylic acid). |
| Formation of multiple products in Friedel-Crafts step | - Intermolecular acylation.- Isomerization of the product. | - Use high dilution conditions to favor the intramolecular reaction.- Optimize the choice of Lewis acid and solvent. Nitromethane has been shown to improve regioselectivity in some cases.[5] |
| Incomplete reduction of the indanone (Step 2) | - Insufficient reducing agent (e.g., NaBH₄).- Low reaction temperature. | - Increase the molar excess of the reducing agent.- Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for side reactions). |
| Low yield of indene in dehydration (Step 3) | - Incomplete reaction.- Formation of di-1-indanyl ether or polymers.[4] | - Use a stronger acid catalyst or increase the reaction temperature.- Employ a milder dehydration method, such as using a solid acid catalyst like HZSM-5 or dealuminated mordenite zeolite, which can give high selectivity to the indene.[4]- Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Product decomposes during purification | - Indenes can be sensitive to air and acid, leading to polymerization. | - Purify the product quickly after synthesis.- Use a neutral or slightly basic workup to remove all traces of acid before purification.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
Experimental Protocols
Step 1: Synthesis of 6-isopropyl-1-indanone via Intramolecular Friedel-Crafts Acylation
Methodology:
-
To a stirred solution of 3-(4-isopropylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or nitromethane, add a Lewis acid like aluminum chloride (AlCl₃, 2-3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).[1][5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 6-isopropyl-1-indanone, which can be purified by column chromatography or recrystallization.
Step 2: Reduction of 6-isopropyl-1-indanone to 6-isopropyl-1-indanol
Methodology:
-
Dissolve 6-isopropyl-1-indanone (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude 6-isopropyl-1-indanol, which is often used in the next step without further purification.
Step 3: Dehydration of 6-isopropyl-1-indanol to this compound
Methodology:
-
Dissolve the crude 6-isopropyl-1-indanol (1 equivalent) in a high-boiling point solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a solid acid catalyst like HZSM-5.[4]
-
Heat the mixture to reflux and collect the water formed using a Dean-Stark apparatus.
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Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford pure this compound.
Data Presentation
Table 1: Optimization of Lewis Acid for Friedel-Crafts Cyclization of 3-(4-isopropylphenyl)propanoic acid
| Entry | Lewis Acid | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 2.5 | Dichloromethane | 25 | 3 | 75 |
| 2 | FeCl₃ | 2.5 | Dichloromethane | 25 | 5 | 60 |
| 3 | Sc(OTf)₃ | 0.1 | Nitromethane | 50 | 4 | 82 |
| 4 | PPA | - | - | 90 | 2 | 70 |
| 5 | AlCl₃ | 2.5 | Nitromethane | 25 | 3 | 85 |
Note: The data in this table is representative and based on typical outcomes for similar reactions. Actual results may vary.
Table 2: Optimization of Dehydration Conditions for 6-isopropyl-1-indanol
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TSA (cat.) | Toluene | 110 | 2 | 85 |
| 2 | H₂SO₄ (cat.) | Benzene | 80 | 3 | 78 |
| 3 | HZSM-5 | Cyclohexane | 90 | 4 | >90[4] |
| 4 | HMOR | Cyclohexane | 90 | 4 | >90[4] |
Note: The data in this table is representative and based on literature for similar substrates.[4] Actual results may vary.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the dehydration step.
References
- 1. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts - CONICET [bicyt.conicet.gov.ar]
- 5. Organic Syntheses Procedure [orgsyn.org]
Identification of byproducts in 5-Isopropyl-1H-indene synthesis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-1H-indene and the identification of its byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically performed via a Friedel-Crafts alkylation, can stem from several factors:
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Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is crucial. Ensure it is anhydrous and from a fresh container, as moisture can deactivate it.
-
Suboptimal Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction rate may be too slow. Conversely, high temperatures can promote the formation of byproducts and decomposition. Experiment with a range of temperatures to find the optimum.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS analysis at different time points.
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Poor Quality Starting Materials: Ensure the purity of your 1H-indene and isopropyl halide (or other alkylating agent). Impurities can interfere with the reaction.
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Problems with the Work-up Procedure: During the aqueous work-up, ensure the reaction is properly quenched and the product is efficiently extracted. Emulsions can form, leading to loss of product.
Question: My GC-MS analysis of the crude reaction mixture shows multiple peaks besides the desired this compound. What are these byproducts and how can I minimize their formation?
Answer:
The presence of multiple peaks in your GC-MS chromatogram is a common issue in Friedel-Crafts alkylations. The most likely byproducts are isomers and poly-alkylated products. Here’s how to identify and address them:
-
Isomeric Byproducts: The isopropyl group can attach to different positions on the indene ring. Besides the desired 5-isopropyl isomer, you may also see other isomers such as 4-isopropyl-1H-indene and 6-isopropyl-1H-indene. Their mass spectra will be very similar to the main product, but they will have different retention times on the GC column. To minimize isomer formation, optimizing the reaction temperature and the choice of Lewis acid catalyst can influence the regioselectivity.
-
Polyalkylation Products: Since the introduction of an alkyl group activates the aromatic ring, further alkylation can occur, leading to di- and tri-isopropyl-1H-indene byproducts.[1][2] These will have higher molecular weights and will typically elute later in the GC run. To reduce polyalkylation, you can use a large excess of the 1H-indene relative to the isopropylating agent.[1]
-
Rearranged Products: Although less common with an isopropyl group, carbocation rearrangements can occur in Friedel-Crafts alkylations, leading to the formation of unexpected isomers.[3]
-
Unreacted Starting Materials: You may also see peaks corresponding to unreacted 1H-indene.
To troubleshoot, carefully analyze the mass spectrum of each peak to determine its molecular weight and fragmentation pattern, which can help in identifying the structure.
Question: The mass spectra of several byproduct peaks are very similar to my target compound. How can I definitively identify them?
Answer:
Differentiating between isomers with similar mass spectra is a common challenge. Here are some strategies:
-
Retention Time Analysis: Isomers will typically have different retention times in the GC. Comparing the retention times of your unknown peaks to those of commercially available standards (if available) is the most straightforward method.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion, which can help confirm the elemental composition and rule out other possibilities.
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Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion of an unknown peak and fragmenting it further, you may be able to generate unique fragment ions that can help differentiate between isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate a sufficient quantity of the byproduct through purification techniques like preparative chromatography, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is the Friedel-Crafts alkylation of 1H-indene with an isopropylating agent such as isopropyl chloride or isopropanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4]
Q2: Why is polyalkylation a common problem in this synthesis?
A2: The isopropyl group is an activating group, meaning it donates electron density to the aromatic ring of the indene molecule. This makes the product, this compound, more reactive than the starting material, 1H-indene. As a result, the product can undergo further alkylation to form di- and even tri-isopropyl-1H-indene byproducts.[1][2]
Q3: Can I use a Brønsted acid instead of a Lewis acid as a catalyst?
A3: Yes, strong Brønsted acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can also be used to catalyze Friedel-Crafts alkylation, especially when using an alcohol like isopropanol as the alkylating agent.[5]
Q4: What are the expected m/z values in the mass spectrum of this compound?
A4: The molecular ion (M⁺) for this compound (C₁₂H₁₄) will have a mass-to-charge ratio (m/z) of 158.25. A prominent fragment ion is often observed at m/z 143, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment can be seen at m/z 115, resulting from the loss of the entire isopropyl group ([M-43]⁺).
Q5: How can I purify the crude product to obtain pure this compound?
A5: Column chromatography on silica gel is a common and effective method for purifying the crude reaction mixture. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from the byproducts and unreacted starting materials.
Data Presentation
The following table presents hypothetical quantitative data from a GC-MS analysis of a crude reaction mixture for the synthesis of this compound. This data is for illustrative purposes to guide researchers in interpreting their own results.
| Peak No. | Retention Time (min) | Compound Name (Tentative) | Molecular Weight ( g/mol ) | Key m/z fragments | Relative Abundance (%) |
| 1 | 8.5 | 1H-Indene (Starting Material) | 116.16 | 116, 115, 91 | 10 |
| 2 | 10.2 | This compound (Product) | 158.25 | 158, 143, 115 | 65 |
| 3 | 10.5 | 4/6-Isopropyl-1H-indene (Isomer) | 158.25 | 158, 143, 115 | 15 |
| 4 | 12.8 | Di-isopropyl-1H-indene (Byproduct) | 200.34 | 200, 185, 157 | 8 |
| 5 | 13.1 | Di-isopropyl-1H-indene (Isomer) | 200.34 | 200, 185, 157 | 2 |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Materials:
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1H-Indene
-
2-Chloropropane (Isopropyl chloride)
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Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1H-indene (1 equivalent) in anhydrous dichloromethane.
-
Add the 1H-indene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add 2-chloropropane (1.2 equivalents) dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-400 amu
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound and potential byproduct formation.
References
Troubleshooting guide for the synthesis of substituted indenes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indenes. The content is structured to address specific experimental issues with data-driven solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Issue 1: Low Reaction Yield
Q1: My reaction yield for the synthesis of a substituted indene is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in indene synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or instability of the starting materials or products. A systematic approach to optimization is crucial.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in the BCl₃-mediated cyclization of o-alkynylstyrenes, performing the reaction at 0°C is essential for selectively forming the indene product; higher temperatures can lead to side reactions.[1][2]
-
Assess Catalyst Loading: While a higher catalyst load might seem intuitive for increasing yield, it can sometimes promote side reactions. In a gold-catalyzed intramolecular hydroalkylation of ynamides, reducing the catalyst from 5 mol% to 1 mol% resulted in only a minor decrease in yield (from 78% to 72%), suggesting that optimization can lead to more efficient and cost-effective syntheses.[3]
-
Consider the Synthetic Route: The chosen synthetic strategy significantly impacts yield. Methods like sequential Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis (RCM) have been shown to produce functionalized indenes in excellent yields from readily available phenols.[4] Similarly, protocols involving the coupling of allylic acetates with Grignard reagents have demonstrated good yields.[5][6]
-
Substituent Effects: The electronic and steric nature of substituents on your starting materials can dramatically influence reactivity. Electron-donating groups on substrates may increase reactivity in some catalytic cycles, while bulky or electron-withdrawing groups might require more forcing conditions or alternative catalytic systems.[7]
Below is a summary of conditions from various successful indene syntheses that resulted in good to excellent yields.
Table 1: Comparison of Optimized Conditions for High-Yield Indene Synthesis
| Synthetic Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Typical Yields | Reference(s) |
| BCl₃-Mediated Cyclization | o-Alkynylstyrenes | BCl₃, then Pinacol/NEt₃ | Dichloromethane | 0 °C | 70-91% | [1][2] |
| Gold-Catalyzed Hydroalkylation | Ynamides | IPrAuCl (5 mol%) / AgSbF₆ | Dichloromethane | Room Temp | 73-85% | [3] |
| Grignard Coupling with Allylic Acetate | Ethyl 1-acetoxy-1H-indene-2-carboxylate, Grignard Reagent | LiCuBr₂ (cat.) | THF | -60 °C | 72-82% | [5][6] |
| Sequential Pd/Ru Catalysis | Substituted Phenols | Pd and Ru catalysts | Various | Various | Excellent | [4] |
A logical workflow for troubleshooting low yields is presented below.
Caption: General workflow for troubleshooting low reaction yields.
Issue 2: Formation of Side Products
Q2: My reaction is producing a significant amount of a benzofulvene side product instead of the desired indene. How can I control the selectivity?
A2: The formation of benzofulvenes is a common side reaction, often arising from the elimination of a leaving group from an intermediate or the final indene product.[1] Selectivity can typically be controlled by carefully adjusting the reaction temperature and duration.
In the BCl₃-promoted cyclization of o-alkynylstyrenes, the initially formed borylated indene can undergo elimination to form a benzofulvene.[1][2] The key to controlling this is kinetic versus thermodynamic control:
-
Indene Formation (Kinetic Product): Lower temperatures and shorter reaction times favor the formation of the indene.
-
Benzofulvene Formation (Thermodynamic Product): Higher temperatures and prolonged reaction times provide the energy needed for the elimination step, leading to the more stable benzofulvene.[1]
The following table illustrates how reaction conditions directly influence product distribution in this specific synthesis.
Table 2: Effect of Reaction Conditions on Product Selectivity (Indene vs. Benzofulvene)
| Starting Material | Reaction Conditions (Post-cyclization) | Product | Yield | Reference |
| o-alkynylstyrene 1a | 0 °C, Short reaction time | Indene 2a | >80% | [1][2] |
| o-alkynylstyrene 1a | 60 °C, 14 hours | Benzofulvene 3a | >80% | [1][2] |
The reaction pathway decision point is visualized in the diagram below.
Caption: Control of product selectivity by reaction conditions.
Issue 3: Product Instability During Purification
Q3: My target indene derivative appears to be decomposing during purification by silica gel column chromatography. What alternative purification strategies can I use?
A3: The acidic nature of standard silica gel can cause degradation of sensitive molecules, including certain substituted indenes. This is a particularly common issue for indenes bearing acid-labile groups, such as specific borylated indenes which can decompose into other products on a standard silica column.[1][2]
Recommended Solutions:
-
Use Deactivated Silica Gel: The most effective solution is often to neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of silica gel in a solvent containing a small amount of a basic amine, such as triethylamine (typically 1-2%). The deactivated silica is then used to pack the column as usual. This method has been successfully used to isolate unstable borylated indenes in good yield.[1][2]
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider alternative stationary phases like alumina (which is available in neutral, basic, or acidic grades) or Florisil.
-
Non-Chromatographic Methods: If the product is sufficiently non-polar and the impurities are polar, recrystallization or distillation (if thermally stable) can be excellent alternatives to chromatography.
-
Minimize Contact Time: If chromatography is unavoidable, use a faster flow rate (flash chromatography) to minimize the time the compound spends on the column.
Key Experimental Protocols
Protocol 1: Synthesis of a Borylated Indene via BCl₃-Mediated Cyclization[1][2]
This protocol is representative of a method where reaction conditions are critical for product selectivity.
-
Reaction Setup: A solution of the o-alkynylstyrene (1.0 equiv) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclization: A solution of boron trichloride (BCl₃, 1.1 equiv, typically 1M in hexanes or DCM) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for the optimized short duration (e.g., 30 minutes). Progress can be monitored by TLC.
-
Quenching and Esterification: The reaction is cooled again to 0 °C, and triethylamine (NEt₃, 3.0 equiv) is added, followed by the dropwise addition of pinacol (1.5 equiv).
-
Workup: The mixture is allowed to warm to room temperature. It is then quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography using deactivated silica gel (see Protocol 2) to yield the pure borylated indene.
Protocol 2: Preparation of Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Deactivation: To this slurry, add triethylamine (NEt₃) to a final concentration of 1-2% by volume.
-
Packing: Stir the mixture for 15-20 minutes, then pack the chromatography column with the slurry.
-
Elution: Run the column using an eluent that also contains a small amount (e.g., 0.5-1%) of triethylamine to maintain the deactivated state of the stationary phase throughout the separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
Stability issues of 5-Isopropyl-1H-indene under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Isopropyl-1H-indene under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concerns for this compound are its susceptibility to degradation under both acidic and basic conditions. In acidic media, it is prone to polymerization. Under strongly basic conditions, it can be deprotonated, which may lead to undesired side reactions if electrophiles are present.
Q2: How should I store this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to air and moisture.
Q3: What are the visual signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in color (e.g., yellowing or darkening), the formation of a precipitate, or an increase in viscosity, which could suggest polymerization.
Q4: Can I use this compound in reactions involving strong acids?
A4: Extreme caution is advised when using this compound with strong acids. The acidic environment can readily induce cationic polymerization, leading to a complex mixture of oligomers and polymers and reducing the yield of the desired product. If acidic conditions are unavoidable, the use of milder acids, low temperatures, and short reaction times is recommended.
Q5: Is this compound stable in the presence of bases?
A5: this compound is susceptible to deprotonation by strong bases (e.g., organolithiums, sodium amide) to form a resonance-stabilized indenyl anion. While it may be stable in the presence of weak bases, the use of strong bases will lead to the formation of the corresponding anion, which can then react with any electrophiles present in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield or No Product in an Acid-Catalyzed Reaction
Symptoms:
-
The starting material, this compound, is consumed, but the desired product is not formed or is obtained in very low yield.
-
The reaction mixture becomes viscous, or a solid precipitate forms.
-
Analysis of the crude reaction mixture by techniques like NMR or LC-MS shows a complex mixture of high molecular weight species.
Possible Cause:
-
Acid-catalyzed polymerization of the this compound. The double bond in the five-membered ring is susceptible to protonation by a strong acid, which generates a carbocation intermediate that can then be attacked by another molecule of the indene, initiating a chain-reaction polymerization.
Solutions:
-
Use a milder acid: If possible, substitute the strong acid with a weaker one that is still capable of catalyzing the desired reaction but is less likely to induce polymerization.
-
Lower the reaction temperature: Running the reaction at a lower temperature can decrease the rate of the competing polymerization reaction.
-
Reduce the reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the time the starting material is exposed to acidic conditions.
-
Use a protecting group strategy: If the indene moiety is not directly involved in the desired transformation, consider protecting the double bond before subjecting the molecule to acidic conditions.
Issue 2: Unexpected Side Products in a Base-Mediated Reaction
Symptoms:
-
Formation of unexpected products in a reaction where a strong base is used in the presence of this compound and other electrophilic reagents.
-
The desired product is contaminated with byproducts resulting from the reaction of the indenyl anion.
Possible Cause:
-
Deprotonation of this compound by the strong base to form the 5-isopropylindenyl anion. This anion is a potent nucleophile and can react with electrophiles in the reaction mixture, leading to the formation of undesired side products.
Solutions:
-
Choose a less reactive base: If the desired reaction can proceed with a weaker, non-nucleophilic base, this will avoid the deprotonation of the indene.
-
Control the order of addition: Add the strong base to a solution of the other reactants at a low temperature, and then slowly add the this compound. This can help to ensure that the base reacts preferentially with the intended substrate.
-
Use an excess of the intended electrophile: This can help to outcompete the reaction of the indenyl anion with other electrophilic species.
Data Presentation
Table 1: Hypothetical Stability of this compound at Different pH Values.
Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific literature data was found for the stability of this compound under these conditions. It is based on the general reactivity of indene derivatives.
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) | Observations |
| 2.0 | 25 | 24 | < 10 | Significant polymerization observed |
| 4.0 | 25 | 24 | 85 | Minor degradation |
| 7.0 | 25 | 24 | > 98 | Stable |
| 10.0 | 25 | 24 | > 95 | Stable |
| 12.0 | 25 | 24 | 90 | Slight degradation, potential for anion formation |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
This protocol outlines a general method for determining the stability of this compound in buffered solutions at various pH values.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solutions (e.g., phosphate, acetate, borate) at desired pH values (e.g., 2, 4, 7, 10, 12)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare Test Solutions: For each pH to be tested, add a small aliquot of the stock solution to the respective buffer solution to achieve a final concentration of approximately 10-50 µg/mL. The final concentration of acetonitrile should be kept low (e.g., < 5%) to minimize its effect on the stability.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Sample Quenching (if necessary): To stop the degradation reaction, the withdrawn sample can be immediately diluted with a mobile phase or a buffer at a neutral and stable pH.
-
Analysis: Analyze the samples by a validated HPLC or UPLC-MS method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.
Visualizations
Diagram 1: Acid-Catalyzed Polymerization of this compound
Caption: Proposed mechanism for the acid-catalyzed polymerization of this compound.
Diagram 2: Base-Catalyzed Deprotonation of this compound
Caption: Deprotonation of this compound by a strong base to form the indenyl anion.
Diagram 3: Experimental Workflow for pH Stability Testing
Caption: Workflow for assessing the pH stability of this compound.
Technical Support Center: Purification of 5-Isopropyl-1H-indene
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Isopropyl-1H-indene. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of the crude product.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the Final Product (Yellow or Brown Tint) | 1. Aerial Oxidation: Indene and its derivatives can be susceptible to oxidation, leading to colored impurities. 2. Residual Acid/Base: Traces of acid or base catalysts from the synthesis can promote degradation and color formation. 3. High Temperatures during Distillation: Thermal decomposition can occur if the distillation temperature is too high. | 1. Inert Atmosphere: Handle the crude and purified material under an inert atmosphere (e.g., nitrogen or argon). 2. Neutralization: Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) followed by a water wash to remove any residual acid. 3. Vacuum Distillation: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
| Unexpected Peaks in GC-MS Analysis | 1. Unreacted Starting Materials: Residual indene or isopropylating agent (e.g., 2-bromopropane) may be present. 2. Isomeric Byproducts: Friedel-Crafts alkylation can sometimes lead to the formation of other positional isomers (e.g., 4- or 6-isopropyl-1H-indene).[1] 3. Poly-alkylated Species: Over-alkylation can result in di- or tri-isopropylindene byproducts. 4. Carbocation Rearrangement Byproducts: The use of certain catalysts in Friedel-Crafts reactions can lead to rearranged alkyl substituents.[1] | 1. & 2. Fractional Distillation: A carefully performed fractional distillation can separate compounds with different boiling points.[2][3] 3. Column Chromatography: Silica gel chromatography is effective for separating compounds with different polarities. Non-polar eluents should effectively separate the desired product from more substituted, less polar byproducts.[4][5] 4. Reaction Optimization: Revisit the synthesis step to optimize the reaction conditions (e.g., temperature, catalyst, stoichiometry) to minimize byproduct formation. |
| Low Yield After Purification | 1. Product Loss during Aqueous Work-up: Emulsion formation can lead to loss of product. 2. Inefficient Fractional Distillation: A poorly packed or inefficient distillation column can lead to poor separation and loss of product in mixed fractions.[6] 3. Irreversible Adsorption on Chromatography Column: Highly active sites on silica or alumina can sometimes lead to the degradation or irreversible adsorption of the product. | 1. Brine Wash: Use a saturated sodium chloride (brine) solution to help break emulsions during extraction. 2. Proper Distillation Setup: Ensure the fractionating column is well-insulated and of appropriate length for the separation.[6] 3. Deactivation of Stationary Phase: Deactivate the silica gel with a small percentage of a mild base like triethylamine in the eluent.[7] |
| Co-elution of Impurities in Column Chromatography | 1. Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the desired compound from impurities. 2. Column Overloading: Applying too much crude product to the column can lead to poor separation. | 1. Solvent System Optimization: Use thin-layer chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the one that gives the best separation.[4] A good starting point for non-polar compounds is a low percentage of a slightly more polar solvent in a non-polar solvent, such as 1-5% ethyl acetate in hexanes.[8] 2. Proper Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities typically arise from the synthesis process. If prepared via Friedel-Crafts alkylation of indene, you can expect:
-
Unreacted Indene: The starting material may not have fully reacted.
-
Positional Isomers: Such as 4- and 6-isopropyl-1H-indene.
-
Poly-alkylated Indenes: For example, di-isopropylindene.[9]
-
Residual Solvents and Catalysts: From the reaction and work-up steps.
Q2: What is the recommended method for purifying crude this compound?
A2: A combination of fractional distillation followed by column chromatography is often the most effective approach.[6][4]
-
Fractional Distillation: This is a good first pass to remove impurities with significantly different boiling points, such as unreacted indene and some solvent residues.[2][3]
-
Column Chromatography: This is ideal for separating isomers and other closely related byproducts that may have similar boiling points but different polarities.[4][5]
Q3: How can I monitor the purity of my fractions during purification?
A3: For fractional distillation, monitoring the temperature at the distillation head is crucial. A stable temperature indicates the collection of a pure fraction. For both distillation and column chromatography, the purity of the collected fractions should be monitored by:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check the composition of fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more detailed analysis of the components in each fraction and can help identify unknown impurities.[10]
Q4: My this compound is decomposing on the silica gel column. What can I do?
A4: Indene and its derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate this, you can:
-
Use Neutral or Basic Alumina: As an alternative stationary phase.[4]
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with your eluent containing a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine.[7]
Q5: What purity levels can I expect to achieve with these methods?
A5: The achievable purity depends on the initial quality of the crude product and the care taken during purification. The following table provides an estimate based on typical purifications of similar aromatic hydrocarbons.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) |
| Fractional Distillation | 80-90% | >95% |
| Column Chromatography | 90-95% | >99% |
| Combined Methods | 80-90% | >99.5% |
Experimental Protocols
Fractional Distillation Protocol
This protocol is for the purification of this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Stir bar or boiling chips
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Procedure:
-
Add the crude this compound and a stir bar or boiling chips to the round-bottom flask.
-
Set up the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions (likely unreacted starting materials and solvents) in a separate receiving flask.
-
The temperature should stabilize as the this compound begins to distill. Collect the fraction that distills at a constant temperature.
-
Once the main fraction has been collected, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point.
-
Analyze the collected fractions for purity using GC-MS or TLC.
Column Chromatography Protocol
This protocol is for the further purification of this compound after an initial distillation.
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexanes with a small percentage of ethyl acetate)
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the chromatography column by adding a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand to the top of the silica gel bed.
-
Dissolve the partially purified this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to determine which contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for Fractional Distillation.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. columbia.edu [columbia.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Friedel-Crafts Alkylation [organic-chemistry.org]
- 10. [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Isopropyl-1H-indene
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and scale-up of 5-Isopropyl-1H-indene. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up the production of this compound?
A common and scalable approach involves a three-step process starting from a substituted benzoic acid ester. The general pathway is:
-
Dehydration/Cyclization: A substituted benzoate compound is converted into an indenone derivative under acidic conditions (e.g., Lewis acids).
-
Reduction: The resulting indenone is reduced to an indanol using a reducing agent like sodium borohydride.
-
Dehydration: The indanol is then dehydrated to form the final this compound product.[1]
Q2: What are the critical parameters to control during the Friedel-Crafts cyclization step?
The intramolecular Friedel-Crafts acylation to form the indenone is a critical step. Key parameters to control include:
-
Catalyst Choice and Loading: Lewis acids like AlCl₃ or polyphosphoric acid (PPA) are common. The amount of catalyst can significantly impact yield and purity.
-
Temperature: The reaction temperature must be carefully controlled to prevent side reactions and decomposition.
-
Reaction Time: Monitoring the reaction by techniques like TLC or GC is essential to determine the optimal reaction time and avoid the formation of byproducts.
Q3: How can I purify the final this compound product on a larger scale?
For large-scale purification, fractional distillation under reduced pressure is typically the most effective method. Azeotropic distillation has also been employed for purifying indene compounds, using agents like furfural to remove non-indene constituents.[2] For removing non-polar impurities, column chromatography with silica gel may be used, although it is less ideal for very large quantities.
Q4: Are there alternative synthetic strategies to produce the indene core?
Yes, several other methods exist for synthesizing indene derivatives, although their scalability may vary. These include:
-
Rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with appropriate alkynes.[3]
-
Iron(III) chloride-catalyzed reaction of N-benzylic sulfonamides with internal alkynes.[3]
-
Palladium-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed ring-closing metathesis.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in the Cyclization Step (Indenone Formation)
| Potential Cause | Suggested Solution |
| Inactive or insufficient Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid. Ensure the loading is appropriate for the scale of the reaction. |
| Reaction temperature is too low or too high. | Optimize the temperature. A gradual increase might be necessary to initiate the reaction without causing decomposition. |
| Presence of moisture in reagents or solvent. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incomplete reaction. | Increase the reaction time and monitor progress using TLC or GC analysis. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the reactants and catalyst. |
| Isomerization or polymerization of the product. | Quench the reaction promptly once the desired product is formed. The use of milder catalysts or reaction conditions can also help.[4] |
Issue 3: Incomplete Dehydration of Indanol to Indene
| Potential Cause | Suggested Solution |
| Insufficient acid catalyst (e.g., p-TsOH). | Increase the catalyst loading slightly. |
| Inefficient water removal. | Use a Dean-Stark apparatus or azeotropic distillation with a suitable solvent like toluene to effectively remove water and drive the equilibrium towards the product.[1] |
| Reaction time is too short. | Monitor the reaction until no more water is collected in the Dean-Stark trap. |
Below is a troubleshooting workflow for addressing low product yield.
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on common synthetic transformations for indene compounds.[1]
Step 1: Synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-1-one
-
To a stirred solution of 3-(4-isopropylphenyl)propanoic acid (1.0 eq) in a suitable solvent like dichloromethane, add polyphosphoric acid (PPA) (10 eq by weight) or a Lewis acid such as AlCl₃ (1.2 eq).
-
Heat the mixture to the optimal temperature (e.g., 50-90 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indenone.
Step 2: Synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-1-ol
-
Dissolve the crude 5-isopropyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and methanol (1:1).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2M HCl until the solution is acidic.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the crude indanol.
Step 3: Synthesis of this compound
-
Combine the crude 5-isopropyl-2,3-dihydro-1H-inden-1-ol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) in toluene.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture.
-
Continue refluxing until water is no longer collected in the trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by fractional vacuum distillation to obtain pure this compound.
The overall synthetic workflow is visualized in the diagram below.
Caption: Synthetic workflow for this compound.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes representative data for the optimization of the cyclization step (Step 1) in the synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-1-one. Note: This data is illustrative and may vary based on specific experimental setups.
| Entry | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (GC) (%) |
| 1 | AlCl₃ (1.2) | Dichloromethane | 40 | 4 | 75 | 92 |
| 2 | AlCl₃ (1.5) | Dichloromethane | 40 | 4 | 82 | 90 |
| 3 | PPA (10x wt) | None | 90 | 2 | 88 | 95 |
| 4 | PPA (10x wt) | None | 70 | 4 | 85 | 96 |
References
Validation & Comparative
A Comparative Analysis of the Mass Spectrometry Fragmentation of 5-Isopropyl-1H-indene and Related Alkyl-Indenes
This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Isopropyl-1H-indene against the experimentally determined fragmentation patterns of indene, 1-methyl-1H-indene, and 2-ethyl-1H-indene. This analysis is crucial for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development for the identification and structural elucidation of substituted indene compounds.
Predicted and Experimental Fragmentation Patterns
The fragmentation of alkyl-substituted indenes under electron ionization typically follows patterns observed for alkylbenzenes, including prominent benzylic cleavage leading to stable carbocations. The following table summarizes the predicted major fragments for this compound and compares them with the experimental data for indene and its methyl and ethyl analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺•) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| This compound | C₁₂H₁₄ | 158.24 | 158 (Predicted) | 143 : [M-CH₃]⁺, loss of a methyl radical from the isopropyl group.115 : [M-C₃H₇]⁺, loss of the isopropyl radical. |
| Indene | C₉H₈ | 116.16 | 116[1][2][3] | 115 : [M-H]⁺, loss of a hydrogen radical. |
| 1-Methyl-1H-indene | C₁₀H₁₀ | 130.19 | 130[4][5][6][7] | 115 : [M-CH₃]⁺, loss of a methyl radical. |
| 2-Ethyl-1H-indene | C₁₁H₁₂ | 144.21 | 144[8][9] | 129 : [M-CH₃]⁺, loss of a methyl radical via benzylic cleavage.115 : [M-C₂H₅]⁺, loss of an ethyl radical. |
Experimental Protocols
The mass spectral data for the comparative compounds were obtained using electron ionization mass spectrometry (EI-MS). A typical experimental protocol for such an analysis is as follows:
1. Sample Introduction: The analyte is introduced into the ion source of the mass spectrometer. For volatile and thermally stable compounds like alkyl-indenes, gas chromatography (GC) is a common method for sample introduction (GC-MS), which also separates the analyte from any impurities.[10]
2. Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[10][11] This high energy is sufficient to dislodge an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[11]
3. Fragmentation: The excess energy imparted to the molecular ion often causes it to break apart into smaller, positively charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.
4. Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
5. Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Visualizing Fragmentation and Experimental Workflow
To better understand the fragmentation process and the experimental setup, the following diagrams are provided.
References
- 1. Indene [webbook.nist.gov]
- 2. Indene [webbook.nist.gov]
- 3. Indene [webbook.nist.gov]
- 4. 1H-Indene, 1-methyl- [webbook.nist.gov]
- 5. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indene, 1-methyl- [webbook.nist.gov]
- 7. 1H-Indene, 1-methyl- [webbook.nist.gov]
- 8. 2-Ethyl-1-H-indene [webbook.nist.gov]
- 9. 2-Ethyl-1-H-indene [webbook.nist.gov]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 5-Isopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 5-Isopropyl-1H-indene, a valuable building block in the synthesis of various organic compounds. The routes are evaluated based on their efficiency, reagent accessibility, and reaction conditions. Detailed experimental protocols are provided for each key step, supported by quantitative data to facilitate informed decisions in a research and development setting.
Route 1: Multi-step Synthesis from Cumene via Friedel-Crafts Acylation and Cyclization
This classical approach builds the indene ring system onto the readily available starting material, cumene (isopropylbenzene). The synthesis proceeds through the formation of a key intermediate, 5-isopropyl-1-indanone, which is subsequently reduced and dehydrated.
Logical Workflow for Route 1
Caption: Synthetic pathway for this compound starting from cumene.
Experimental Protocols for Route 1
Step 1: Synthesis of 3-(4-isopropylbenzoyl)propanoic acid (Friedel-Crafts Acylation)
-
Procedure: To a cooled (0-5 °C) and stirred mixture of cumene (1.0 eq) and succinic anhydride (1.0 eq) in a suitable solvent such as nitrobenzene or dichloromethane, anhydrous aluminum chloride (2.2 eq) is added portion-wise. The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature overnight. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, and the solvent is removed to yield the crude keto-acid.
-
Representative Data: Yields for analogous Friedel-Crafts acylations with succinic anhydride are typically in the range of 60-80%.
Step 2: Synthesis of 3-(4-isopropylphenyl)propanoic acid (Clemmensen Reduction)
-
Procedure: The 3-(4-isopropylbenzoyl)propanoic acid (1.0 eq) is heated under reflux with amalgamated zinc (excess) and concentrated hydrochloric acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
Representative Data: Clemmensen reduction of aryl ketones generally proceeds in high yields, often exceeding 80%.
Step 3: Synthesis of 5-Isopropyl-1-indanone (Intramolecular Friedel-Crafts Acylation/Cyclization)
-
Procedure: 3-(4-isopropylphenyl)propanoic acid (1.0 eq) is treated with a dehydrating/activating agent such as thionyl chloride to form the corresponding acyl chloride. The crude acyl chloride is then cyclized using a Lewis acid catalyst like aluminum chloride in a solvent like dichloromethane at low temperature. Alternatively, direct cyclization of the carboxylic acid can be achieved using strong acids like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures.[1][2]
-
Representative Data: Cyclization of 3-arylpropanoic acids to 1-indanones can provide yields ranging from 70% to over 90% depending on the method used.[1] For instance, the synthesis of 5-bromo-1-indanone from 3-(3-bromophenyl)propionic acid using chlorosulfonic acid resulted in a high yield.[3]
Step 4: Synthesis of 5-Isopropyl-1-indanol (Reduction)
-
Procedure: 5-Isopropyl-1-indanone (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol and cooled in an ice bath. Sodium borohydride (NaBH4) (1.1-1.5 eq) is added portion-wise.[4][5] The reaction is stirred for a few hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent.
-
Representative Data: The reduction of 1-indanones with sodium borohydride is a very efficient reaction, with yields typically greater than 95%.[6][7]
Step 5: Synthesis of this compound (Dehydration)
-
Procedure: 5-Isopropyl-1-indanol (1.0 eq) is heated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, in a solvent like toluene with a Dean-Stark apparatus to remove the water formed during the reaction. Alternatively, dehydration can be achieved by passing the alcohol over an acidic catalyst like alumina at high temperatures.[8]
-
Representative Data: Acid-catalyzed dehydration of 1-indanols to indenes is generally a high-yielding reaction, with yields often exceeding 90%.[8]
Route 2: Synthesis from 4-Isopropylbenzaldehyde
This route utilizes 4-isopropylbenzaldehyde as the starting material and employs olefination reactions to build the necessary carbon framework before cyclization.
Logical Workflow for Route 2
Caption: Synthetic pathway for this compound starting from 4-isopropylbenzaldehyde.
Experimental Protocols for Route 2
Step 1: Synthesis of Ethyl 3-(4-isopropylphenyl)acrylate (Wittig Reaction)
-
Procedure: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in a suitable solvent like THF, a strong base such as sodium hydride or potassium tert-butoxide is added at 0 °C to generate the ylide. After stirring for a short period, 4-isopropylbenzaldehyde (1.0 eq) is added, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent.[9]
-
Representative Data: The Wittig reaction is a robust method for alkene synthesis, with yields for this type of transformation typically ranging from 70-90%.[9]
Step 2: Synthesis of Ethyl 3-(4-isopropylphenyl)propanoate (Reduction)
-
Procedure: The ethyl 3-(4-isopropylphenyl)acrylate (1.0 eq) is dissolved in a solvent like ethanol and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by the cessation of hydrogen uptake. The catalyst is then filtered off, and the solvent is evaporated to give the saturated ester.
-
Representative Data: Catalytic hydrogenation of the double bond in cinnamic esters is a very efficient process, with yields generally close to quantitative.
Step 3 & 4: Synthesis of 3-(4-isopropylphenyl)propanoic acid (Hydrolysis)
-
Procedure: The ethyl 3-(4-isopropylphenyl)propanoate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid.
-
Representative Data: Ester hydrolysis is a standard transformation with yields typically exceeding 90%.
Subsequent Steps (Cyclization, Reduction, Dehydration):
The subsequent steps to convert 3-(4-isopropylphenyl)propanoic acid to this compound are identical to Steps 3, 4, and 5 described in Route 1 .
Comparison of Synthetic Routes
| Parameter | Route 1: From Cumene | Route 2: From 4-Isopropylbenzaldehyde |
| Starting Material | Cumene (readily available, low cost) | 4-Isopropylbenzaldehyde (less common, more expensive) |
| Number of Steps | 5 | 6 |
| Key Reactions | Friedel-Crafts Acylation, Clemmensen Reduction, Intramolecular Acylation | Wittig Reaction, Catalytic Hydrogenation, Hydrolysis, Intramolecular Acylation |
| Reagents & Conditions | Uses strong Lewis acids (AlCl3) and harsh reducing conditions (amalgamated Zn, conc. HCl). | Uses organophosphorus reagents, strong bases, and catalytic hydrogenation. |
| Potential Challenges | Potential for side reactions in Friedel-Crafts acylation (isomerization). The Clemmensen reduction uses toxic mercury. | The Wittig reaction can produce E/Z isomers. Removal of triphenylphosphine oxide can be challenging. |
| Overall Yield | Potentially higher due to fewer steps and high-yielding individual reactions. | May be slightly lower due to the additional steps. |
| Scalability | Friedel-Crafts reactions can be challenging to scale up due to exotherms and quenching. | Wittig reactions and hydrogenations are generally scalable. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is more direct and likely to be more cost-effective due to the cheaper starting material and fewer steps. However, it involves the use of hazardous reagents and conditions that may be less desirable from a green chemistry perspective and for large-scale production.
-
Route 2 provides a more modern and potentially milder alternative, avoiding the use of mercury. While it involves an additional step, the reactions are generally high-yielding and well-behaved. The choice of route will depend on the specific requirements of the researcher, including cost, scale, available equipment, and environmental considerations. For laboratory-scale synthesis, both routes are practical, while for industrial applications, a thorough process optimization would be necessary to determine the most efficient and economical approach.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts - CONICET [bicyt.conicet.gov.ar]
- 9. A Highly Versatile One-Pot Aqueous Wittig Reaction [pubs.sciepub.com]
Unveiling the Biological Potential of Indene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a comparative analysis of the biological activity of various indene derivatives, with a particular focus on the structural insights that can be gleaned for compounds like 5-Isopropyl-1H-indene. While direct experimental data for this compound is limited in the reviewed literature, we will explore the structure-activity relationships of related compounds to infer its potential biological profile.
Anticancer Activity: A Prominent Feature of Indene Derivatives
A significant body of research has focused on the anticancer properties of indene derivatives. These compounds have been shown to exert their effects through various mechanisms, most notably as inhibitors of tubulin polymerization and as modulators of key signaling pathways involved in cell growth and proliferation.
Inhibition of Tubulin Polymerization
Several studies have identified indene derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
A series of novel dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerization inhibitors that bind to the colchicine site.[1][2] Among the synthesized compounds, certain derivatives displayed significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Selected Dihydro-1H-indene Derivatives [1]
| Compound | K562 (IC₅₀, µM) | A549 (IC₅₀, µM) | Hela (IC₅₀, µM) | H22 (IC₅₀, µM) |
| 12d | 0.028 | 0.045 | 0.087 | 0.033 |
| 12j | 0.041 | 0.063 | 0.112 | 0.058 |
| 12q | 0.035 | 0.051 | 0.098 | 0.042 |
| CA-4 (Positive Control) | 0.002 | 0.003 | 0.005 | 0.001 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
The structure-activity relationship (SAR) studies in this research highlighted the importance of the substituents on the indene core for antiproliferative activity. For instance, changing a trimethoxy substitution pattern to a dimethoxy or a hydroxy-methoxyphenyl group led to a decrease in activity, underscoring the sensitive nature of these interactions.[1]
Modulation of Signaling Pathways
Indene derivatives have also been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the Ras/Raf/MAPK pathway. Metabolites of the non-steroidal anti-inflammatory drug Sulindac, which features an indene core, are known to inhibit cell proliferation by affecting this pathway.[3][4] The Ras/Raf/MAPK cascade is a key signaling route that transmits signals from the cell surface to the nucleus to control gene expression related to cell proliferation, differentiation, and survival.
Other Biological Activities
Beyond their anticancer effects, indanone derivatives, which are structurally related to indenes, have been investigated for a range of other biological activities, including anti-inflammatory, and neuroprotective properties.[5][6][7] For example, Donepezil, a well-known drug for the treatment of Alzheimer's disease, contains an indanone moiety.[6] This highlights the versatility of the indene scaffold in medicinal chemistry.
Structure-Activity Relationship (SAR) and the Potential Role of the 5-Isopropyl Group
While direct experimental data on this compound is scarce in the reviewed literature, we can infer its potential biological activity by examining SAR studies of related indene and indanone derivatives.
Studies on arylidene indanones have shown that substitutions on the indanone ring can significantly influence their biological activity. For instance, a 5-methoxy group on the indanone ring was found to improve the inhibitory activity against monoamine oxidase B (MAO-B).[4] In another study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents, substitutions on the indanone ring were part of the lead optimization process to improve activity.[8]
The isopropyl group is a relatively small, lipophilic alkyl substituent. In other molecular scaffolds, the introduction of an isopropyl group has been shown to modulate biological activity. For example, in a series of salicylanilide-based peptidomimetics, an isopropyl chain was found to be effective for antimicrobial activity. The influence of an alkyl chain on cytotoxicity has also been demonstrated in other classes of compounds.[9]
Based on these observations, it is plausible that the 5-isopropyl group on the 1H-indene core would influence its biological properties by altering its lipophilicity and steric profile. This could affect its binding to biological targets and its overall pharmacokinetic properties. However, without direct experimental data, the precise impact of the 5-isopropyl group on the biological activity of 1H-indene remains speculative. Further synthesis and biological evaluation of this compound are necessary to elucidate its specific activities and potential therapeutic applications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of indene derivatives.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of indene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indene derivatives) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a fluorescence reporter is prepared in a buffer.
-
Compound Incubation: The test compound is added to the reaction mixture.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the increase in fluorescence over time using a fluorometer. The fluorescent reporter incorporates into the growing microtubules, leading to an increase in its fluorescence signal.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (without the compound). The IC₅₀ value for the inhibition of tubulin polymerization can then be calculated.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Ras/Raf/MAPK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for an MTT cytotoxicity assay.
References
- 1. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indan" by Tao Zhang, Vilmar Bandero et al. [arrow.tudublin.ie]
- 3. researchgate.net [researchgate.net]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the reactivity of 5-Isopropyl-1H-indene and indene
Comparative Reactivity Analysis: 5-Isopropyl-1H-indene vs. Indene
This guide provides a detailed comparison of the chemical reactivity of this compound and its parent compound, indene. The analysis is grounded in fundamental principles of organic chemistry, focusing on acidity and susceptibility to electrophilic aromatic substitution. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Structural Overview
Indene is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. Its chemical properties are dictated by the interplay between the aromatic six-membered ring and the reactive five-membered ring. The introduction of substituents onto the indene core can significantly alter its reactivity. This guide examines the effects of a 5-isopropyl group, an electron-donating alkyl substituent, on the overall reactivity profile compared to unsubstituted indene.
The isopropyl group, attached at the 5-position of the benzene ring, influences the molecule's electron density through inductive effects and hyperconjugation. These electronic effects modify two key reactive aspects: the acidity of the benzylic protons on the C1 carbon and the susceptibility of the aromatic ring to electrophilic attack.
Caption: Molecular structures of Indene and this compound.
Comparative Analysis of Acidity
The acidity of indene is a well-known characteristic, stemming from the deprotonation at the C1 position to form the indenyl anion. This anion is stabilized because it is aromatic, fulfilling Hückel's rule with a 10 π-electron system delocalized across the nine carbon atoms. The pKa of indene in DMSO is approximately 20.1[1].
The presence of the 5-isopropyl group alters this acidity. As an electron-donating group, the isopropyl substituent pushes electron density into the fused ring system. This increased electron density destabilizes the resulting indenyl anion, making the corresponding proton less likely to be removed. Consequently, this compound is expected to be less acidic (i.e., have a higher pKa) than unsubstituted indene.
Caption: Deprotonation pathways and relative stability of the resulting anions.
Table 1: Comparison of Acidity Data
| Compound | pKa (in DMSO) | Expected Relative Acidity | Rationale |
| Indene | ~20.1[1] | Higher | The resulting indenyl anion is stabilized by aromaticity. |
| This compound | > 20.1 (Predicted) | Lower | The electron-donating isopropyl group destabilizes the indenyl anion. |
Comparative Analysis of Electrophilic Aromatic Substitution (EAS)
The benzene moiety of the indene system can undergo electrophilic aromatic substitution. The rate and regioselectivity of this reaction are governed by the substituents on the ring.
Alkyl groups, such as isopropyl, are known as activating groups for EAS[2][3]. They donate electron density to the aromatic ring, which stabilizes the positively charged carbocation intermediate (the arenium ion) formed during the reaction. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate compared to an unsubstituted ring[4]. Therefore, this compound is expected to be more reactive towards electrophiles than indene.
Furthermore, the isopropyl group is an ortho, para-director. Since the substituent is at position 5, incoming electrophiles will be directed primarily to the C4 and C6 positions.
Table 2: Comparison of Reactivity in Electrophilic Aromatic Substitution (EAS)
| Compound | Expected Relative Rate of EAS | Predicted Major Products (e.g., for Nitration) | Rationale |
| Indene | 1 (Baseline) | 4-Nitroindene and 7-Nitroindene | Standard reactivity of the fused aromatic system. |
| This compound | > 1 | 4-Nitro-5-isopropyl-1H-indene & 6-Nitro-5-isopropyl-1H-indene | The isopropyl group is activating and ortho, para-directing, enhancing the reaction rate. |
Experimental Protocol: Competitive Deprotonation
To experimentally determine the relative acidity of the two compounds, a competitive deprotonation experiment can be performed. This involves reacting an equimolar mixture of indene and this compound with a substoichiometric amount of a strong base. The ratio of the resulting indenyl anions will reflect their relative acidities.
Objective: To determine the kinetic and thermodynamic preference for deprotonation between indene and this compound.
Materials:
-
Indene (1.0 eq)
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (0.8 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl) (2.0 eq)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) apparatus
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve an equimolar mixture of indene and this compound in anhydrous THF in a flame-dried, round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-Butyllithium (0.8 equivalents) dropwise to the stirred solution. The appearance of a deep red/orange color indicates the formation of the indenyl anions. Allow the reaction to stir at -78 °C for 1 hour.
-
Quenching: Add trimethylsilyl chloride (2.0 equivalents) to the solution to quench the anions, forming silylated indenes. Allow the solution to warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the organic components with diethyl ether, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting product mixture using ¹H NMR spectroscopy and GC-MS. The relative integration of the signals corresponding to the silylated indene and silylated this compound will provide the ratio of the formed anions, thereby indicating the relative acidity. The compound that is more acidic will be deprotonated to a greater extent.
Caption: Experimental workflow for the competitive deprotonation study.
Conclusion
-
Acidity: this compound is less acidic than indene. The electron-donating nature of the isopropyl group destabilizes the conjugate base (indenyl anion).
-
Electrophilic Aromatic Substitution: this compound is more reactive towards electrophiles than indene. The isopropyl group activates the benzene ring and directs incoming electrophiles to the ortho and para positions (C4 and C6).
These predictable differences in reactivity are crucial for designing synthetic routes involving these molecules and for understanding their behavior in various chemical and biological systems.
References
X-ray Crystal Structures of 5-Isopropyl-1H-indene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of selected 1H-indene derivatives. While a crystal structure for a simple 5-isopropyl-1H-indene was not publicly available, this guide utilizes a complex diindenoanthracene derivative containing indene units and a substituted 1H-indene derivative to provide insights into the structural characteristics of the indene core. The data presented is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the indene scaffold.
Structural Comparison of Indene Derivatives
The following table summarizes the key crystallographic data for two distinct indene derivatives, offering a glimpse into the structural diversity of this class of compounds.
| Parameter | Diindenoanthracene Derivative (5b) | 2-(4-Methoxyphenyl)-1H-indene |
| Chemical Formula | Not explicitly provided | C₁₆H₁₄O |
| Molecular Weight | Not explicitly provided | 222.27 |
| Crystal System | Not explicitly provided | Monoclinic |
| Space Group | Not explicitly provided | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | Not explicitly provided | 5.8347 (8) |
| b (Å) | Not explicitly provided | 7.5584 (10) |
| c (Å) | Not explicitly provided | 26.135 (4) |
| α (°) | Not explicitly provided | 90 |
| β (°) | Not explicitly provided | 92.772 (11) |
| γ (°) | Not explicitly provided | 90 |
| Volume (ų) | Not explicitly provided | 1151.3 (3) |
| Z | Not explicitly provided | 4 |
| Key Bond Lengths (Å) | The molecular framework is bent due to two sp³-hybridized carbons in the indene units. | O1—C1: 1.3724 (16), O1—C16: 1.4301 (19) |
| Key Features | Bent molecular framework of the indene units. | The molecule is almost planar. |
Note: Detailed crystallographic data for the diindenoanthracene derivative (5b) were not fully available in the public domain and are therefore not included in this table.
Experimental Protocols
The determination of the three-dimensional atomic and molecular structure of a crystalline compound is primarily achieved through single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.
Crystal Growth
The initial and often most challenging step is the cultivation of a high-quality single crystal. For small organic molecules, this is typically achieved through slow crystallization from a solution. Common methods include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the compound, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.
A suitable crystal for X-ray diffraction should be of adequate size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from significant internal defects such as cracks or twinning.
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an intense, monochromatic X-ray beam. The crystal is then rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector. Each compound produces a unique diffraction pattern that is dependent on its crystal lattice and the arrangement of atoms within the unit cell.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in X-ray crystallography, is then addressed to reconstruct the electron density map of the molecule. For small molecules, direct methods are a common and powerful approach to solving the phase problem.
From the electron density map, an initial model of the molecular structure is built. This model is then refined against the experimental data to improve the atomic positions, bond lengths, and bond angles, ultimately yielding a precise and detailed three-dimensional structure of the molecule.
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: A flowchart illustrating the major steps involved in determining a molecular structure using single-crystal X-ray crystallography.
Structural Comparison of Indene Derivatives
Caption: A diagram highlighting the key structural difference in the indene core between a complex fused system and a simple substituted derivative.
Comparative Guide to Validated Analytical Methods for the Quantification of 5-Isopropyl-1H-indene
This guide provides a comparative overview of validated analytical methodologies for the quantitative analysis of 5-Isopropyl-1H-indene, a substituted indene derivative. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw materials to biological samples.[1] This document is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of common and advanced analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
The performance of these methods is compared based on key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2] Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods.
Data Presentation: A Comparative Summary
The following table summarizes the quantitative performance of the discussed analytical methods for the determination of this compound. The data presented is a synthesis of typical performance characteristics for these techniques when applied to the analysis of substituted aromatic hydrocarbons.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV) |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) | 0.5 - 200 µg/mL (r² > 0.998) | 0.5 - 100 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL | 0.18 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 97.5 - 103.0% |
| Precision (% RSD) | < 2.5% | < 3.0% | < 3.5% |
| Selectivity/Specificity | High (based on mass fragmentation) | Moderate (based on retention time and UV spectrum) | High (for enantiomeric separation) |
| Typical Run Time | 15 - 25 minutes | 10 - 20 minutes | 20 - 35 minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds such as this compound.[3]
a. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution in methanol to concentrations ranging from 0.1 to 100 µg/mL.
-
An internal standard (e.g., naphthalene-d8) is added to all standards and samples to a final concentration of 10 µg/mL.
b. Chromatographic Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977B MS Detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Selected Ion Monitoring (SIM) mode. Target ions for this compound (m/z 160, 145, 117) and naphthalene-d8 (m/z 136).
c. Validation Parameters:
-
Linearity: Assessed by a seven-point calibration curve.
-
LOD and LOQ: Determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[4]
-
Accuracy and Precision: Evaluated by analyzing quality control samples at three concentration levels (low, medium, high) in triplicate on three different days.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds that absorb UV radiation.[5]
a. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution in the mobile phase to concentrations from 0.5 to 200 µg/mL.
b. Chromatographic Conditions:
-
HPLC System: Shimadzu Prominence HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
c. Validation Parameters:
-
Linearity: Assessed using a six-point calibration curve.
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Determined by replicate analysis of spiked samples at three different concentrations.
Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV)
For the separation of enantiomers of chiral indene derivatives, a chiral stationary phase (CSP) is employed. This method is crucial when the stereochemistry of the molecule is of interest.[6][7]
a. Sample Preparation:
-
A stock solution of the racemic compound (1 mg/mL) is prepared in the mobile phase.
-
Calibration standards are prepared by serial dilution to concentrations from 0.5 to 100 µg/mL.
b. Chromatographic Conditions:
-
HPLC System: Waters Alliance HPLC with a photodiode array (PDA) detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Normal phase isocratic elution with Hexane:Isopropanol (95:5, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
c. Validation Parameters:
-
Linearity, LOD, LOQ, Accuracy, and Precision: Determined for each enantiomer individually using the same approaches as for the standard HPLC-UV method.
-
Resolution: The resolution between the two enantiomeric peaks should be greater than 1.5.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for sample analysis and the key components of analytical method validation.
Caption: General experimental workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
Purity Assessment of 5-Isopropyl-1H-indene: A Comparative Guide to HPLC and Alternative Analytical Techniques
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the purity assessment of 5-Isopropyl-1H-indene, focusing on High-Performance Liquid Chromatography (HPLC) and its comparison with other analytical methods.
The purity of chemical compounds is paramount in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a detailed comparison of analytical techniques for assessing the purity of this compound, a key intermediate in various synthetic processes.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective.[2][3][4] This approach separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent separation for aromatic hydrocarbons.[4][5]
-
Mobile Phase: A gradient elution using acetonitrile and water is recommended to ensure the separation of impurities with a wide range of polarities.[2][3]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: A typical gradient could start at 50% B, increasing to 95% B over 20 minutes.
-
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at 254 nm is appropriate for the aromatic indene structure.[4][5]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Caption: Interrelation of analytical techniques for a comprehensive purity profile.
Conclusion
For the routine purity assessment of this compound, HPLC offers a robust and reliable method for quantifying non-volatile impurities. However, for a comprehensive characterization, especially during process development and for regulatory submissions, a multi-technique approach is recommended. Gas Chromatography-Mass Spectrometry is invaluable for detecting volatile impurities and residual solvents, while quantitative Nuclear Magnetic Resonance provides an orthogonal and absolute measure of purity. The choice of analytical method should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and accuracy.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of 5-Isopropyl-1H-indene and 5-Isopropyl-2,3-dihydro-1H-indene
For Immediate Release
In the intricate landscape of drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. This guide offers a detailed spectroscopic comparison of 5-Isopropyl-1H-indene and its saturated analogue, 5-Isopropyl-2,3-dihydro-1H-indene. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the key spectral differences that arise from the presence of a double bond in the five-membered ring of the indene system.
At a Glance: Key Spectroscopic Differences
The primary distinction between this compound and 5-Isopropyl-2,3-dihydro-1H-indene lies in the alkene functionality within the cyclopentene ring of the former. This structural variance is readily observable across different spectroscopic techniques.
-
¹H NMR: this compound will exhibit characteristic signals for its vinyl protons, which are absent in the spectrum of its saturated counterpart. The aliphatic protons in the five-membered ring of 5-Isopropyl-2,3-dihydro-1H-indene will show distinct multiplicity patterns corresponding to a saturated system.
-
¹³C NMR: The presence of sp² hybridized carbons of the double bond in this compound will result in downfield signals (typically >100 ppm), which are replaced by upfield signals for the sp³ hybridized carbons in 5-Isopropyl-2,3-dihydro-1H-indene.
-
IR Spectroscopy: The C=C stretching vibration of the alkene in this compound will give rise to a characteristic absorption band in the 1600-1680 cm⁻¹ region. Additionally, the C-H stretching of the vinyl protons will appear at higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H stretches.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will be two mass units lower than that of 5-Isopropyl-2,3-dihydro-1H-indene, reflecting the difference in their molecular formulas (C₁₂H₁₄ vs. C₁₂H₁₆). The fragmentation patterns will also differ, with the indene derivative potentially showing fragmentation pathways involving the double bond.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for the two compounds, based on analogous structures.
Table 1: ¹H NMR Spectral Data
| Assignment | This compound (Predicted) | 5-Isopropyl-2,3-dihydro-1H-indene (Analogous Data for Indane) |
| Aromatic CH | ~7.0-7.4 ppm (m) | ~7.1-7.2 ppm (m) |
| Vinyl CH | ~6.5-7.0 ppm (m) | - |
| Allylic CH₂ | ~3.3-3.4 ppm (s) | - |
| Benzylic CH₂ | - | ~2.9 ppm (t) |
| Aliphatic CH₂ | - | ~2.1 ppm (quintet) |
| Isopropyl CH | ~2.9-3.1 ppm (septet) | ~2.8-3.0 ppm (septet) |
| Isopropyl CH₃ | ~1.2-1.3 ppm (d) | ~1.2-1.3 ppm (d) |
Table 2: ¹³C NMR Spectral Data
| Assignment | This compound (Analogous Data for Indene) [1] | 5-Isopropyl-2,3-dihydro-1H-indene (Analogous Data for 5-Methylindane) [2] |
| Aromatic C (quaternary) | ~143-145 ppm | ~144-146 ppm |
| Aromatic CH | ~120-127 ppm | ~124-127 ppm |
| Vinyl CH | ~132-134 ppm | - |
| Allylic CH₂ | ~39 ppm | - |
| Benzylic CH₂ | - | ~32-33 ppm |
| Aliphatic CH₂ | - | ~25 ppm |
| Isopropyl CH | ~34 ppm | ~34 ppm |
| Isopropyl CH₃ | ~24 ppm | ~24 ppm |
Table 3: IR Spectral Data
| Vibrational Mode | This compound (Analogous Data for Indene) [3][4] | 5-Isopropyl-2,3-dihydro-1H-indene (Analogous Data for Indane) [5] |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| Vinylic C-H Stretch | ~3050 cm⁻¹ | - |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | 1450-1600 cm⁻¹ |
| Alkene C=C Stretch | ~1630 cm⁻¹ | - |
| Aliphatic C-H Bend | ~1450 cm⁻¹ | ~1450 cm⁻¹ |
Table 4: Mass Spectrometry Data
| Parameter | This compound (Analogous Data for Indene) [1] | 5-Isopropyl-2,3-dihydro-1H-indene (Analogous Data for Indane) [6] |
| Molecular Formula | C₁₂H₁₄ | C₁₂H₁₆ |
| Molecular Weight | 158.24 g/mol | 160.26 g/mol |
| Molecular Ion (M⁺) | m/z 158 | m/z 160 |
| Key Fragments | m/z 143 (M-CH₃)⁺, 115 (M-C₃H₇)⁺ | m/z 145 (M-CH₃)⁺, 117 (M-C₃H₇)⁺, 91 (tropylium ion) |
Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy [7][8][9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio, often several hundred to thousands.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy [10][11][12]
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Electron Ionization Mass Spectrometry (EI-MS) [13][14][15]
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates the relationship between the two compounds and the spectroscopic methods used for their comparative analysis.
Caption: Comparative analysis workflow for the two isomers.
References
- 1. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylindan | C10H12 | CID 13402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indene [webbook.nist.gov]
- 4. Indene [webbook.nist.gov]
- 5. Indane [webbook.nist.gov]
- 6. Indane [webbook.nist.gov]
- 7. chem.latech.edu [chem.latech.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Benchmarking the Performance of Thermo-Responsive Polymers for Advanced Drug Delivery
A Comparative Guide to Poly(N-isopropylacrylamide) and its Alternatives
In the realm of advanced drug delivery systems, stimuli-responsive polymers have emerged as a cornerstone for the development of intelligent and targeted therapeutic platforms. Among these, thermo-responsive polymers, which undergo a phase transition in response to temperature changes, have garnered significant attention. This guide provides a comprehensive performance benchmark of Poly(N-isopropylacrylamide) (PNIPAAm), a widely studied thermo-responsive polymer, and compares it with a promising alternative, Poly(N-vinylcaprolactam) (PNVCL). This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to select the optimal polymer for their specific application.
Performance Comparison of Thermo-Responsive Polymers
The selection of a suitable thermo-responsive polymer for a drug delivery system is dictated by a range of physicochemical and biological properties. This section provides a quantitative comparison of PNIPAAm and PNVCL based on key performance indicators.
| Property | Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(N-vinylcaprolactam) (PNVCL) | Key Considerations for Drug Delivery |
| Lower Critical Solution Temperature (LCST) | ~32°C in water.[1][2][3] Can be tuned by copolymerization. | 30-50°C in water.[4] Generally considered to have a transition closer to physiological temperature. | The LCST should be close to but slightly below physiological temperature (37°C) to enable a sharp sol-gel transition upon administration. |
| Drug Loading Efficiency | Varies significantly with the drug and hydrogel composition. For example, Curcumin loading efficiency of ~74% has been reported in a PNIPAAm-co-Polyacrylamide hydrogel.[2] For Ibuprofen and 5-Fluorouracil, loading efficiencies were ~35% and ~47% respectively in a pNIPAm-co-pGMA-Mela hydrogel.[1] | Data is less abundant but shows promise for both hydrophobic and hydrophilic drugs. For instance, nanocomposites released 17% of encapsulated naringin (hydrophobic) and 30% of doxorubicin (hydrophilic) over 7 days.[5] | Higher loading efficiency is desirable to minimize the required dose of the polymer carrier. |
| Drug Release Profile | Temperature and pH-dependent. For a PNIPAAm-co-pGMA-Mela hydrogel, ~100% of Ibuprofen and 5-Fluorouracil were released at pH 4.0/45°C.[1] Another study on a PNIPAm-co-Polyacrylamide hydrogel showed nearly complete release of Curcumin in 8 hours at pH 5.0/45°C.[2] | Also exhibits stimuli-responsive release. PNVCL-based nanocomposites demonstrated controlled release over 7 days under physiological conditions.[5] | The release profile should be tunable to achieve the desired therapeutic window, offering sustained or triggered release. |
| Biocompatibility | Generally considered biocompatible, though some studies suggest potential cytotoxicity of the NIPAM monomer.[4] Copolymers and purified polymers generally show good biocompatibility. | Often cited as having better biocompatibility and being a suitable alternative to PNIPAAm.[4][6] | Essential for minimizing adverse reactions and ensuring patient safety. |
| Toxicity | Non-toxic in its polymeric form, but residual monomers can be a concern. | Considered to be non-toxic and a key advantage over PNIPAAm.[4] | Low toxicity is a critical requirement for any material intended for in vivo use. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of thermo-responsive polymer hydrogels are crucial for reproducible research and development.
Synthesis of PNIPAAm Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a basic PNIPAAm hydrogel.
Materials:
-
N-isopropylacrylamide (NIPAAm) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
Dissolve the desired amount of NIPAAm monomer and MBA crosslinker in deionized water in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
While maintaining the inert atmosphere, add the APS initiator to the solution and mix thoroughly.
-
Add the TEMED accelerator to initiate the polymerization reaction.
-
Allow the reaction to proceed at room temperature. Gelation should be observable within a few hours.
-
After 24 hours, purify the resulting hydrogel by immersing it in deionized water, changing the water frequently for several days to remove any unreacted monomers and other impurities.
-
The purified hydrogel can then be dried, for example, by freeze-drying, for further characterization and use.
Characterization of Hydrogel Properties
a) Determination of Lower Critical Solution Temperature (LCST): The LCST can be determined by measuring the change in optical transmittance of the polymer solution as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The temperature at which the transmittance drops sharply is considered the LCST.
b) Morphological Characterization using Scanning Electron Microscopy (SEM):
-
Freeze-dry the hydrogel sample to remove all water without collapsing its porous structure.
-
Mount the dried hydrogel onto an SEM stub using conductive adhesive tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Image the cross-section of the hydrogel under the SEM to observe its porous network structure.
In Vitro Drug Release Study
This protocol outlines a typical method for evaluating the drug release kinetics from a hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 to simulate physiological conditions and 5.0 to simulate a tumor microenvironment)
-
A temperature-controlled shaker or water bath
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Accurately weigh a sample of the drug-loaded hydrogel and place it in a known volume of PBS in a sealed container.
-
Incubate the container in a shaker or water bath set to the desired temperature (e.g., 25°C, below LCST, and 37°C or 45°C, above LCST).
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.
Caption: Sol-Gel Transition of PNIPAAm.
Caption: Stimuli-Responsive Drug Release.
References
- 1. mdpi.com [mdpi.com]
- 2. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. poly-n-vinyl-caprolactam-thermoresponsive-polymer-in-novel-drug-delivery-systems-a-review - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal of 5-Isopropyl-1H-indene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Isopropyl-1H-indene, a flammable aromatic hydrocarbon. The following procedures are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions and Spill Response
In the event of a spill, prioritize personal and environmental safety.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. If the spill is significant, contact your institution's environmental health and safety (EHS) office.
-
Eliminate Ignition Sources: this compound is flammable. Extinguish all nearby open flames and turn off any equipment that could create a spark.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, compatible hazardous waste container.
Proper Disposal Procedures
Never dispose of this compound down the drain or in regular trash.[1] It must be treated as hazardous waste.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound, Flammable Liquid."
-
Store this waste separately from incompatible materials, especially oxidizing agents, to prevent violent reactions.[2][3]
Step 2: Container Selection and Management
-
Use a container made of a material compatible with aromatic hydrocarbons, such as a glass bottle or a suitable plastic container. The container must have a secure, tight-fitting lid.[4]
-
Do not fill the container to more than 75% capacity to allow for vapor expansion.[2]
-
Keep the waste container closed at all times, except when adding waste.[4]
Step 3: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from heat and direct sunlight.[2]
-
Flammable liquid waste should be stored in a fire-resistant cabinet.[3]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Follow their specific procedures and documentation requirements.
Chemical and Physical Properties (Reference: Indene)
| Property | Value |
| Appearance | Colorless to pale yellow liquid[5] |
| Molecular Formula | C9H8[5] |
| Boiling Point | 181.6 °C (358.9 °F)[5] |
| Flash Point | 78.3 °C (172.9 °F)[5] |
| Solubility in Water | Insoluble[5] |
| Hazards | Flammable[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Isopropyl-1H-indene
This guide provides crucial safety and logistical information for the handling and disposal of 5-Isopropyl-1H-indene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation[4][5][6]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Prevents skin contact, which can cause irritation and potential allergic reactions[4][5][7]. |
| Body Protection | Flame-Resistant Laboratory Coat | Made of flame-resistant material, such as Nomex or treated cotton. | Provides a barrier against spills and protects from fire hazards associated with flammable liquids[8][9]. |
| Respiratory Protection | Respirator with Organic Vapor Cartridge | Use in poorly ventilated areas or when vapor concentrations are high. | Protects against inhalation of vapors that may cause respiratory irritation or other systemic effects[10]. |
| Foot Protection | Closed-Toe Shoes | Made of a durable, chemical-resistant material. | Protects feet from spills and falling objects[5][8]. |
Safe Handling and Operational Protocols
Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.
Experimental Workflow:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Assemble all necessary equipment and reagents.
-
Verify that an appropriate fire extinguisher (e.g., ABC type) is accessible[8].
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize vapor inhalation[8].
-
Ground all containers and equipment to prevent static discharge, which can ignite flammable vapors[11].
-
Use non-sparking tools for all operations[12].
-
Keep containers tightly closed when not in use to prevent the release of flammable vapors[4][8].
-
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent.
-
Properly label and store any remaining this compound in a designated flammable liquids cabinet[4][8].
-
Remove and dispose of contaminated PPE according to institutional guidelines.
-
Wash hands thoroughly with soap and water after handling the chemical[4].
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[7][11]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][11]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[7][11]. |
| Spill | Evacuate the area. Use absorbent, non-combustible material to contain the spill. Ensure adequate ventilation. Eliminate all ignition sources. Dispose of waste in a sealed, labeled container[4][12]. |
Disposal Plan
Chemical waste must be managed in accordance with institutional and regulatory guidelines.
-
Waste Collection:
-
Waste Disposal:
Logical Workflow for Handling this compound
Caption: Workflow for Safely Handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. nj.gov [nj.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. mtu.edu [mtu.edu]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
